molecular formula C23H25ClN2O4S B1679046 Ponesimod CAS No. 854107-55-4

Ponesimod

Número de catálogo: B1679046
Número CAS: 854107-55-4
Peso molecular: 461.0 g/mol
Clave InChI: LPAUOXUZGSBGDU-ULCCENQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PONESIMOD is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and has 3 approved and 2 investigational indications.

Propiedades

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234631
Record name Ponesimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

854107-55-4
Record name Ponesimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ponesimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PONESIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ponesimod: A Deep Dive into its Structure, Chemical Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a small molecule drug approved for the treatment of relapsing forms of multiple sclerosis (MS). This compound's mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their reversible sequestration in lymph nodes. This prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive MS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, signaling pathways, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a derivative of the 2-imino-thiazolidin-4-one scaffold. Its chemical structure is characterized by a central thiazolidinone ring system with three key substituents that contribute to its selective binding and pharmacological activity.

Chemical Structure:

IUPAC Name: (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one

Molecular Formula: C₂₃H₂₅ClN₂O₄S

Molecular Weight: 460.97 g/mol

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance White to light yellowish powder
Melting Point Information not publicly available (redacted in FDA documents)
Boiling Point (Predicted) 658.0 ± 65.0 °C at 760 Torr
Density (Predicted) 1.30 ± 0.1 g/cm³
logP (Octanol-Water Partition Coefficient) 4.6
pKa Information not publicly available
Solubility - Insoluble in water- Soluble in DMSO (up to 90 mg/mL) and Ethanol (up to 92 mg/mL)- Sparingly soluble in aqueous buffers

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is primarily mediated through its selective interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.

This compound's Interaction with the S1P1 Receptor

The signaling cascade is initiated by the binding of this compound to the S1P1 receptor on the surface of lymphocytes. This binding acts as an initial agonist, triggering a transient activation of the receptor. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor. This process of receptor downregulation renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This functional antagonism effectively traps lymphocytes, reducing their numbers in the peripheral circulation and consequently their infiltration into the CNS.

ponesimod_mechanism cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node cluster_circulation Circulation This compound This compound S1P1_receptor S1P1 Receptor This compound->S1P1_receptor Binds Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Induces Functional_Antagonism Functional Antagonism Internalization->Functional_Antagonism Leads to Lymphocyte_Sequestration Lymphocyte Sequestration Functional_Antagonism->Lymphocyte_Sequestration Prevents Egress Reduced_Lymphocytes Reduced Circulating Lymphocytes Lymphocyte_Sequestration->Reduced_Lymphocytes

Caption: this compound's mechanism of action on lymphocytes.

Downstream Signaling of the S1P1 Receptor

The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in regulating cell survival, proliferation, and migration. Studies have shown that the downstream effects of this compound on lymphocytes are primarily mediated through the MAPK/ERK and PI3K-Akt pathways.

s1p1_signaling This compound This compound S1P1 S1P1 Receptor This compound->S1P1 G_protein Gi/o Protein S1P1->G_protein activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PI3K PI3K G_beta_gamma->PI3K MAPK_ERK MAPK/ERK Pathway G_beta_gamma->MAPK_ERK cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Response Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Response MAPK_ERK->Cell_Response

Caption: Downstream signaling pathways of the S1P1 receptor.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a series of in vitro and in vivo assays. Below are the methodologies for key experiments.

S1P1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the S1P1 receptor.

Methodology: A compensated interferometric reader (CIR)-based binding assay is utilized.

  • Preparation of Nanovesicles: C6 glioblastoma cells overexpressing HA-tagged human S1P1 receptors and vector-transfected control cells are sonicated to prepare nanovesicles.

  • Binding Reaction: The S1P1-containing nanovesicles are incubated with increasing concentrations of this compound for one hour.

  • Detection: The binding of this compound to the S1P1 receptor is measured using a compensated interferometric reader, which detects changes in the refractive index upon binding.

  • Data Analysis: The binding data is used to calculate the dissociation constant (Kd), which represents the affinity of this compound for the S1P1 receptor.

Receptor Internalization Assay

Objective: To assess the ability of this compound to induce the internalization of the S1P1 receptor.

Methodology: Flow cytometry is used to quantify the cell surface expression of the S1P1 receptor.

  • Cell Culture: C6 glioma cells heterologously expressing HA-tagged human S1P1 receptors are cultured.

  • Treatment: The cells are exposed to this compound for a defined period (e.g., 4 hours).

  • Staining: The cells are stained with an antibody that specifically recognizes the extracellular HA-tag of the S1P1 receptor.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates receptor internalization.

  • Sustained Internalization: To assess the duration of internalization, after the initial treatment, the cells are washed and cultured in a compound-free medium for an extended period (e.g., 18 hours) before flow cytometric analysis.

Functional Antagonism Assay

Objective: To evaluate the functional consequence of S1P1 receptor internalization by measuring the inhibition of S1P-induced downstream signaling.

Methodology: Measurement of intracellular cyclic AMP (cAMP) levels or calcium (Ca²⁺) mobilization.

  • cAMP Assay (AlphaScreen):

    • Cell Preparation: Human primary astrocytes are treated with this compound for 18 hours.

    • Stimulation: The cells are then stimulated with the natural ligand S1P in the presence of a phosphodiesterase inhibitor.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit. A reduction in the S1P-induced cAMP response in this compound-pretreated cells demonstrates functional antagonism.

  • Calcium Mobilization Assay:

    • Cell Loading: Human primary astrocytes are pretreated with this compound and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulation: The cells are stimulated with S1P.

    • Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. Inhibition of the S1P-induced calcium signal in this compound-treated cells indicates functional antagonism.

experimental_workflow cluster_binding Binding Affinity cluster_internalization Receptor Internalization cluster_functional Functional Antagonism Binding_Assay CIR-based Binding Assay Kd_Value Determine Kd Binding_Assay->Kd_Value Internalization_Assay Flow Cytometry Surface_Expression Quantify Surface S1P1 Expression Internalization_Assay->Surface_Expression Functional_Assay cAMP or Ca2+ Mobilization Assay Downstream_Signaling Measure Downstream Signaling Inhibition Functional_Assay->Downstream_Signaling This compound This compound This compound->Binding_Assay This compound->Internalization_Assay This compound->Functional_Assay

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a highly selective S1P1 receptor modulator with a well-defined mechanism of action that underpins its efficacy in treating relapsing multiple sclerosis. Its distinct chemical structure and favorable physicochemical properties contribute to its oral bioavailability and rapid, reversible pharmacological effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation S1P receptor modulators. A thorough understanding of its signaling pathways and the methodologies used for its characterization is essential for researchers and clinicians working to advance the treatment of autoimmune diseases.

Ponesimod lymphocyte sequestration mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Lymphocyte Sequestration Mechanism of Ponesimod

Introduction

This compound is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Its therapeutic efficacy stems primarily from its ability to reduce the number of circulating lymphocytes, thereby limiting the infiltration of autoreactive immune cells into the central nervous system (CNS).[2][4] This is achieved through a targeted mechanism of lymphocyte sequestration within secondary lymphoid organs. This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning this compound's action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core pathways.

Core Mechanism of Action: S1P1 Receptor Functional Antagonism

The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and the thymus) into the blood and lymph is a tightly regulated process governed by the sphingosine-1-phosphate (S1P) signaling axis. A concentration gradient of S1P, which is high in the blood and lymph and low within lymphoid tissues, acts as a chemotactic signal guiding lymphocytes to exit the organs. This process is mediated by the S1P1 receptor, a G protein-coupled receptor expressed on the surface of lymphocytes.

This compound's mechanism revolves around the modulation of this S1P1 receptor. It acts as a potent and selective S1P1 agonist, which, upon binding, triggers the receptor's internalization and subsequent degradation. This sustained internalization renders the lymphocytes insensitive to the physiological S1P gradient, effectively "blinding" them to the egress signal. As a result, lymphocytes are trapped or sequestered within the lymph nodes, leading to a rapid, dose-dependent, and reversible reduction of circulating T and B lymphocytes in the peripheral blood. This sequestration prevents autoreactive lymphocytes from reaching the CNS to cause inflammation and demyelination.

Unlike the first-generation S1P modulator fingolimod, which targets multiple S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5), this compound exhibits high selectivity for the S1P1 subtype. This selectivity is believed to mitigate some of the off-target effects associated with the modulation of other S1P receptors, such as S1P3, which has been linked to cardiac side effects.

Signaling and Sequestration Pathway

The following diagram illustrates the S1P1 signaling pathway and the mechanism by which this compound induces lymphocyte sequestration.

G cluster_LN Lymph Node Interstitial Fluid (Low S1P) cluster_Blood Blood/Lymph (High S1P) cluster_this compound This compound Action Lymphocyte Lymphocyte S1P1_surface S1P1 Receptor (Surface) Egress Lymphocyte Egress S1P1_surface->Egress Binds S1P Gradient S1P1_internal Internalized S1P1 Receptor S1P1_surface->S1P1_internal Internalization & Degradation S1P_ligand S1P (Ligand) Sequestration Lymphocyte Sequestration This compound This compound This compound->S1P1_surface Binds & Activates S1P1_internal->Sequestration Prevents Egress

Caption: this compound binds to S1P1, causing its internalization and blocking S1P-mediated lymphocyte egress.

Quantitative Pharmacodynamic Data

The interaction of this compound with the S1P1 receptor and its effect on lymphocyte counts have been quantified in numerous studies.

Table 1: Receptor Binding and Potency
ParameterValueReceptor/AssayReference
EC50 5.7 nMS1P1 Activation
EC50 2.66 nMHuman S1P1 β-arrestin Assay
IC50 54.9 ng/mLLymphocyte Count Reduction (MS Patients)
Kd 2.09 ± 0.27 nMDirect S1P1 Binding (CIR-based assay)
Selectivity ~650-fold higher for S1P1 vs. S1P3Relative to natural ligand S1P
Table 2: Clinical Efficacy on Lymphocyte Counts
This compound Daily DoseMean Reduction from BaselineStudy DetailsReference
10 mg50%Phase IIb, 24 weeks
20 mg65%Phase IIb, 24 weeks
40 mg69%Phase IIb, 24 weeks
20 mg70.3% (maximal mean)Phase I study
20 mgReduced to 41% of baseline at troughPK/PD Modeling
All DosesMaximum reduction of 88.0%PK/PD Modeling

Note: The effects of this compound are reversible, with lymphocyte counts returning to the normal range within one to two weeks of treatment discontinuation.

Key Experimental Protocols

The mechanism of this compound has been elucidated through various in vitro and in vivo experimental models. Below are summaries of the core methodologies.

S1P1 Receptor Internalization Assay
  • Objective: To quantify the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.

  • Methodology:

    • Cell Line: C6 glioma cells, which do not endogenously express S1P receptors, are stably transfected to express human S1P1 receptors tagged with an epitope like hemagglutinin (HA).

    • Treatment: The transfected cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.

    • Staining: Cells are stained with a fluorescently labeled antibody targeting the extracellular HA tag. Staining is performed on live, non-permeabilized cells to ensure only surface receptors are labeled.

    • Analysis: The fluorescence intensity of the cells is measured using flow cytometry. A decrease in mean fluorescence intensity in this compound-treated cells compared to control cells indicates receptor internalization.

S1P1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Kd) of this compound to the human S1P1 receptor.

  • Methodology (Compensated Interferometric Reader - CIR):

    • Receptor Preparation: Nanovesicles containing the human S1P1 receptor are prepared from the membranes of S1P1-expressing cells.

    • Binding Reaction: The S1P1-containing nanovesicles are incubated with a range of this compound concentrations in a free solution.

    • Detection: A compensated interferometric reader is used to measure the binding events in real-time without the need for labels. This technology detects changes in refractive index upon ligand binding.

    • Analysis: The binding data are fitted to a saturation binding curve to calculate the dissociation constant (Kd).

Peripheral Blood Lymphocyte Subset Analysis
  • Objective: To measure the in vivo effect of this compound on the absolute counts of different lymphocyte populations in peripheral blood.

  • Methodology:

    • Sample Collection: Whole blood samples are collected from subjects at baseline and at various time points during and after this compound treatment.

    • Antibody Staining: Aliquots of whole blood are incubated with a cocktail of fluorescently conjugated monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD45RA and CCR7 for naïve/memory T cell subsets).

    • Lysis and Acquisition: Red blood cells are lysed, and the remaining white blood cells are analyzed on a multi-color flow cytometer.

    • Data Analysis: Gating strategies are applied to identify and quantify the absolute count (cells/μL) of each lymphocyte subset. The percentage change from baseline is then calculated for each time point.

The diagram below outlines a typical experimental workflow for assessing receptor internalization.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Culture HA-S1P1 Expressing Cells B 2. Harvest Cells A->B C 3. Incubate with This compound B->C D 4. Incubate with Vehicle Control B->D E 5. Stain with Anti-HA-FITC Ab C->E D->E F 6. Analyze via Flow Cytometry E->F G 7. Quantify Surface S1P1 (Mean Fluorescence) F->G

Caption: A generalized workflow for an S1P1 receptor internalization assay using flow cytometry.

Conclusion

This compound exerts its therapeutic effect in multiple sclerosis through a precise and potent mechanism of action. By selectively targeting the S1P1 receptor on lymphocytes, it acts as a functional antagonist, inducing receptor internalization and thereby sequestering lymphocytes within lymphoid organs. This leads to a significant and reversible reduction in circulating lymphocytes, limiting CNS inflammation. The high selectivity for S1P1 and its reversible pharmacodynamic profile are key characteristics that define its clinical utility and safety profile. The experimental data robustly support this mechanism, establishing this compound as a key targeted oral therapy for relapsing MS.

References

Ponesimod's Journey Across the Blood-Brain Barrier: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated efficacy in treating relapsing forms of multiple sclerosis (MS). Its therapeutic effect is primarily attributed to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). However, the potential for direct CNS effects is an area of growing interest, predicated on the ability of this compound to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical and clinical evidence regarding this compound's BBB penetration, details relevant experimental methodologies, and visualizes key pathways and processes.

Quantitative Analysis of this compound CNS Distribution

Preclinical studies have confirmed that this compound penetrates the brain and spinal cord.[1][2] Tissue distribution studies in rats have indicated its presence in CNS tissues.[1][2] While specific, publicly available quantitative data such as brain-to-plasma concentration ratios for this compound are limited, the evidence strongly supports its ability to access the CNS. The lipophilic nature of this compound likely contributes to its ability to traverse the BBB.

For comparative context, another S1P receptor modulator, siponimod, has shown a brain-to-blood drug exposure ratio of approximately 5-7 in preclinical animal models, suggesting significant CNS penetration for this class of molecules.

Compound Study Type Species Key Finding Citation
This compoundTissue DistributionRatPenetrates brain and spinal cord tissues.[1]
This compoundHistological Analysis (EAE model)MouseReduced inflammation, demyelination, and axonal loss in the brain, cerebellum, and spinal cord.

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

Detailed experimental protocols for this compound's BBB penetration are not extensively published. However, standard methodologies are employed to evaluate the CNS distribution of small molecules like this compound.

In Vivo Rodent Blood-Brain Barrier Penetration Study

This protocol outlines a typical approach to quantify the concentration of a compound in the brain and plasma of rodents.

Objective: To determine the brain-to-plasma concentration ratio of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Vehicle for compound administration (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue homogenization equipment

  • LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for bioanalysis

Procedure:

  • Dosing: Administer the test compound to a cohort of rodents at a specified dose and route (e.g., oral gavage).

  • Blood Sampling: At predetermined time points post-dosing, collect blood samples via cardiac puncture or tail vein into EDTA tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection: Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.

  • Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis: Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

In Vitro Blood-Brain Barrier Model

In vitro models, such as those using primary brain endothelial cells or immortalized cell lines, can provide insights into the permeability of a compound across the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cellular model of the BBB.

Materials:

  • Transwell inserts with a microporous membrane

  • Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)

  • Cell culture medium and supplements

  • Test compound and a low-permeability marker (e.g., lucifer yellow)

  • Plate reader or appropriate analytical instrument

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts.

  • Barrier Formation: Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compound and the low-permeability marker to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

  • Sample Analysis: Determine the concentration of the test compound and the marker in the collected samples.

  • Data Analysis: Calculate the Papp value, which is a measure of the permeability rate.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and CNS Effects

This compound is a selective modulator of the S1P1 receptor. In the periphery, this leads to the internalization of S1P1 receptors on lymphocytes, trapping them in lymph nodes and reducing their infiltration into the CNS. Within the CNS, this compound can directly interact with S1P1 receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons. This direct CNS engagement may contribute to its therapeutic effects beyond immunomodulation.

Ponesimod_MoA cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Ponesimod_p This compound S1P1_L S1P1 Receptor (on Lymphocyte) Ponesimod_p->S1P1_L Binds to Ponesimod_cns This compound Ponesimod_p->Ponesimod_cns Crosses BBB Lymphocyte Lymphocyte S1P1_L->Lymphocyte Internalization LymphNode Lymph Node Lymphocyte->LymphNode Sequestration in Bloodstream Bloodstream LymphNode->Bloodstream Egress Blocked BBB Blood-Brain Barrier Bloodstream->BBB Reduced Infiltration S1P1_cns S1P1 Receptor Ponesimod_cns->S1P1_cns Binds to Astrocyte Astrocyte S1P1_cns->Astrocyte Microglia Microglia S1P1_cns->Microglia Oligodendrocyte Oligodendrocyte S1P1_cns->Oligodendrocyte Neuron Neuron S1P1_cns->Neuron Neuroprotection Potential Neuroprotective and Anti-inflammatory Effects Astrocyte->Neuroprotection Microglia->Neuroprotection Oligodendrocyte->Neuroprotection Neuron->Neuroprotection

Caption: this compound's dual mechanism of action in the periphery and CNS.

Experimental Workflow for In Vivo BBB Penetration Study

The following diagram illustrates the key steps involved in a typical in vivo study to assess the BBB penetration of a compound.

InVivo_BBB_Workflow cluster_processing start Start dosing Compound Administration (e.g., Oral Gavage) start->dosing sampling Blood & Brain Tissue Collection (at defined time points) dosing->sampling processing Sample Processing sampling->processing plasma Plasma Separation (Centrifugation) processing->plasma homogenization Brain Homogenization processing->homogenization analysis LC-MS/MS Analysis plasma->analysis homogenization->analysis calculation Calculation of Brain-to-Plasma Ratio (Kp) analysis->calculation end End calculation->end

Caption: Workflow for an in vivo blood-brain barrier penetration study.

Logical Relationship of this compound's CNS Effects

This diagram outlines the logical progression from this compound's physicochemical properties to its potential therapeutic effects within the CNS.

Ponesimod_CNS_Logic prop Lipophilic Nature of this compound bbb Blood-Brain Barrier Penetration prop->bbb cns_dist Distribution into CNS bbb->cns_dist binding Binding to S1P1 on Astrocytes, Microglia, Oligodendrocytes, Neurons cns_dist->binding s1p1_exp S1P1 Receptor Expression on CNS Cells s1p1_exp->binding effects Potential Direct CNS Therapeutic Effects (e.g., Neuroprotection, Anti-inflammation) binding->effects

References

Ponesimod's S1P1 Receptor Modulation: A Technical Deep Dive into Functional Antagonism Versus Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – This technical guide provides an in-depth analysis of the pharmacological mechanism of ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinction between functional antagonism and biased agonism in the context of this compound's action on the S1P1 receptor. Through a comprehensive review of preclinical data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to clarify the nuanced molecular interactions that underpin this compound's therapeutic effects.

Executive Summary

This compound is an oral, selective S1P1 receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2] Its primary mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and subsequent degradation.[1][3] This process, termed functional antagonism, effectively renders lymphocytes unresponsive to the endogenous ligand sphingosine-1-phosphate (S1P), thereby preventing their egress from lymph nodes and reducing their infiltration into the central nervous system.[1] A critical aspect of this compound's pharmacology is its balanced signaling through both G-protein and β-arrestin pathways, distinguishing it from potentially biased agonists. This unbiased signaling profile is crucial for its therapeutic efficacy, as both pathways are necessary for the rapid and efficient reduction of circulating lymphocytes.

Quantitative Pharmacological Profile of this compound

This compound's interaction with the S1P1 receptor is characterized by high potency and selectivity. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative perspective with the endogenous ligand S1P and other S1P receptor modulators.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundS1P1S1P5Reference(s)
This compound0.4111.2
Ozanimod0.1911.2
Siponimod0.950.37
Fingolimod-P0.330.61
S1P1.122.51

Table 2: Functional Potency (EC50 in nM) at S1P1 Receptor

CompoundG-protein Signaling (GTPγS)β-arrestin RecruitmentBiasReference(s)
This compound0.200.27Unbiased
Ozanimod0.030.37G-protein biased
Siponimod0.070.81G-protein biased
Fingolimod-P0.040.16Unbiased
S1P0.050.19Unbiased

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference(s)
Half-life (t1/2)~33 hours
Time to maximal concentration (Tmax)2.5 - 4 hours
Bioavailability~84%
Lymphocyte Reduction (at maintenance dose)70-80% reduction from baseline
Reversibility of Lymphocyte ReductionReturn to normal range within 1-2 weeks

Signaling Pathways: Functional Antagonism in Action

The therapeutic effect of this compound is a direct consequence of its initial agonistic action on the S1P1 receptor, which triggers a cascade of events leading to the receptor's removal from the cell surface. This "functional antagonism" is distinct from classical receptor blockade. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

S1P1_Basal_State Basal State: Inactive S1P1 receptor is coupled to G-protein. cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Gαi/βγ beta_arrestin β-arrestin

S1P1 Receptor in its Inactive State

Upon binding of an agonist like S1P or this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

S1P1_Agonist_Activation Agonist binding activates G-protein and recruits β-arrestin. cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P1_active Active S1P1 Receptor G_protein_active Active Gαi + Gβγ S1P1_active->G_protein_active G-protein signaling beta_arrestin_recruited Recruited β-arrestin S1P1_active->beta_arrestin_recruited β-arrestin recruitment

Agonist-Induced S1P1 Receptor Signaling

This compound's equipotent activation of both G-protein signaling and β-arrestin recruitment is key to its mechanism of functional antagonism. The recruitment of β-arrestin initiates the process of receptor internalization and subsequent degradation, leading to a sustained loss of receptor function.

Ponesimod_Functional_Antagonism This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Activation Initial Agonist Activation S1P1->Activation G_protein G-protein Signaling Activation->G_protein beta_arrestin β-arrestin Recruitment Activation->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Degradation Receptor Degradation Internalization->Degradation Functional_Antagonism Functional Antagonism (Loss of S1P responsiveness) Degradation->Functional_Antagonism

This compound's Mechanism of Functional Antagonism

Experimental Protocols

The characterization of this compound's interaction with the S1P1 receptor relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human S1P1 receptor are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in an assay buffer.

  • Competition Binding: A fixed concentration of a radiolabeled S1P1 receptor ligand (e.g., [3H]-S1P) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixtures are incubated at room temperature to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the potency (EC50) of this compound in activating G-protein signaling downstream of the S1P1 receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P1 receptor are prepared.

  • Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, and GDP.

  • Incubation: The reaction is carried out at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the Gαi subunit.

  • Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET)

Objective: To determine the potency (EC50) of this compound in inducing the recruitment of β-arrestin to the S1P1 receptor.

Methodology:

  • Cell Line: A stable cell line co-expressing the S1P1 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP) is used.

  • Cell Plating: The cells are plated in a white, clear-bottom 96-well plate and incubated overnight.

  • Ligand Stimulation: The cells are then treated with increasing concentrations of this compound.

  • BRET Measurement: Immediately after adding the RLuc substrate (e.g., coelenterazine h), the bioluminescence and fluorescence emissions are measured simultaneously using a plate reader equipped with appropriate filters.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The net BRET ratio is plotted against the this compound concentration, and the data are fitted to a dose-response curve to obtain the EC50 value.

GPCR_Assay_Workflow start Start cell_culture Cell Culture (Expressing GPCR) start->cell_culture cell_plating Cell Plating (e.g., 96-well plate) cell_culture->cell_plating stimulation Cell Stimulation with Ligand cell_plating->stimulation ligand_prep Ligand Preparation (Serial Dilutions) ligand_prep->stimulation incubation Incubation stimulation->incubation detection Signal Detection (e.g., BRET, Fluorescence) incubation->detection data_analysis Data Analysis (EC50/IC50 determination) detection->data_analysis end End data_analysis->end

General Workflow for a Cell-Based GPCR Functional Assay

Conclusion

The pharmacological profile of this compound is characterized by its high selectivity and potent, unbiased activation of the S1P1 receptor, leading to functional antagonism. The equipotent engagement of both G-protein and β-arrestin signaling pathways is a hallmark of its mechanism, ensuring efficient receptor internalization and degradation, which ultimately results in the sequestration of lymphocytes. This technical guide provides a comprehensive overview of the data and methodologies that underpin our understanding of this compound's molecular mechanism of action, highlighting its distinction from biased agonists and providing a foundation for further research and development in the field of S1P receptor modulation.

References

Ponesimod's Efficacy in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic efficacy stems from a dual mechanism of action that involves both peripheral and central nervous system (CNS) effects to mitigate neuroinflammation. Unlike first-generation S1P receptor modulators such as fingolimod, which target multiple S1P receptor subtypes, this compound's high selectivity for S1P1 is thought to offer a more targeted therapeutic approach with a distinct safety profile.[3][4] This technical guide provides an in-depth examination of this compound's effects in preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism involves its function as a selective S1P1 receptor modulator.[5] It binds with high affinity to S1P1 receptors located on the surface of lymphocytes. This binding initially acts as an agonist, but with sustained exposure, it leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This process, known as functional antagonism, results in the reversible sequestration of lymphocytes, particularly autoreactive T and B cells, within the lymph nodes, thereby reducing their infiltration into the CNS where they would otherwise perpetuate inflammatory damage.

Furthermore, tissue distribution studies have confirmed that this compound can cross the blood-brain barrier. This allows it to directly engage S1P1 receptors expressed on CNS resident cells, including astrocytes and microglia, and exert direct anti-inflammatory and potentially neuroprotective effects within the brain and spinal cord.

cluster_0 Peripheral Action: Lymph Node cluster_1 Central Action: CNS Lymphocyte Autoreactive Lymphocyte S1P1_L S1P1 Receptor Lymphocyte->S1P1_L Expresses Sequestration Lymphocyte Sequestration Lymphocyte->Sequestration S1P1_L->Sequestration Blocks Egress Signal Ponesimod_P This compound Ponesimod_P->S1P1_L Binds & Internalizes (Functional Antagonism) Ponesimod_C This compound (crosses BBB) Neuroinflammation Reduced Neuroinflammation Sequestration->Neuroinflammation Reduces CNS Infiltration Astrocyte Astrocyte S1P1_A S1P1 Receptor Astrocyte->S1P1_A Expresses Astrocyte->Neuroinflammation S1P1_A->Neuroinflammation Reduces Inflammatory Gene Expression Ponesimod_C->S1P1_A Modulates Activity

This compound's dual mechanism of action.

This compound in Preclinical Neuroinflammation Models

The efficacy of this compound has been extensively evaluated in various animal models that recapitulate key aspects of MS pathology, such as inflammation, demyelination, and axonal damage.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for MS, characterized by an autoimmune response against myelin antigens that leads to CNS inflammation and paralysis.

a. Efficacy Data in EAE Models

This compound has demonstrated significant, dose-dependent efficacy in both mouse and rat EAE models, in both preventative and therapeutic settings. Treatment typically delays disease onset, reduces the maximum clinical score, and limits body weight loss. Histological analyses confirm these clinical improvements, showing reduced inflammatory cell infiltrates, preserved myelin, and less axonal damage in the CNS of this compound-treated animals compared to controls.

Model This compound Dose Key Outcomes Reference
Rat EAE (MBP-induced) 30 mg/kg (oral)Delayed disease onset by 1 day.
100 mg/kg (oral)Delayed disease onset by 2 days; Significantly reduced mean maximal clinical score.
100 mg/kg (oral)>70% reduction in peripheral lymphocyte count.
Mouse EAE (MOG-induced) Not specifiedReduced inflammation, demyelination, and axonal loss in brain, cerebellum, and spinal cord.
Not specifiedSignificant efficacy in both preventative and therapeutic settings.

b. Experimental Protocol: MOG-Induced EAE in Mice

EAE_Workflow cluster_induction Disease Induction (Day 0) cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis Immunization Immunize C57BL/6 Mice (Subcutaneous) MOG35-55 peptide in Complete Freund's Adjuvant (CFA) PTX1 Pertussis Toxin (PTX) (Intraperitoneal) Immunization->PTX1 PTX2 Pertussis Toxin (PTX) (Day 2) Treatment Daily Oral Gavage: - this compound (e.g., 30, 100 mg/kg) - Vehicle Control PTX2->Treatment Starts Day 0 (preventative) or at disease onset (therapeutic) Scoring Daily Clinical Scoring (0=normal, 5=moribund) & Body Weight Measurement Treatment->Scoring Termination Terminal Analysis (e.g., Day 20-30 post-induction) Scoring->Termination Histo Histopathology: Spinal Cord & Brain (Inflammation, Demyelination) Termination->Histo FACS Flow Cytometry: Blood & Spleen (Lymphocyte Counts) Termination->FACS

Experimental workflow for EAE studies.
  • Animal Model : C57BL/6 mice are typically used for the myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide-induced EAE model.

  • Induction : On day 0, mice are immunized subcutaneously with an emulsion containing MOG peptide and Complete Freund's Adjuvant (CFA). On the same day and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.

  • Treatment : this compound or a vehicle control is administered daily via oral gavage. Treatment can begin on day 0 (preventative protocol) or upon the first appearance of clinical signs (therapeutic protocol).

  • Assessment : Mice are monitored daily for clinical signs of paralysis (scored on a scale of 0 to 5) and body weight changes.

  • Terminal Analysis : At the end of the study, tissues are collected. Spinal cords and brains are processed for histology to assess the degree of immune cell infiltration and demyelination. Blood and lymphoid organs are analyzed by flow cytometry to quantify lymphocyte populations.

Cuprizone-Induced Demyelination

The cuprizone model is a toxic-induced model of demyelination that is largely independent of peripheral immune cell infiltration. It is therefore valuable for studying the direct effects of drugs on CNS-resident cells like oligodendrocytes, astrocytes, and microglia.

a. Efficacy Data in the Cuprizone Model

In the cuprizone model, this compound has been shown to exert direct protective effects within the CNS. Remarkably, treatment with this compound prevented cuprizone-induced demyelination, but did so selectively in the cingulum, a key white matter tract, while not showing the same effect in the corpus callosum. This protective effect was associated with a reduction in both microglial and astrocytic activation.

Outcome Measure Treatment Group Result Reference
Demyelination This compoundPrevented demyelination selectively in the cingulum.
Glial Activation This compoundReduced activation of microglia (Iba-1) and astrocytes (GFAP).

b. Experimental Protocol: Cuprizone Model

  • Animal Model : Typically, C57BL/6 mice are used.

  • Induction : Mice are fed a diet containing 0.2% cuprizone for several weeks (e.g., 5 weeks) to induce demyelination.

  • Treatment : this compound is administered concurrently with the cuprizone diet.

  • Analysis : At the end of the treatment period, brains are collected and analyzed using histological techniques (e.g., Luxol Fast Blue staining for myelin) to assess the extent of demyelination and immunohistochemistry to evaluate glial cell activation (e.g., Iba1 for microglia, GFAP for astrocytes) in specific brain regions like the corpus callosum and cingulum.

Direct Effects on CNS Cells: Astrocyte Modulation

This compound's ability to cross the blood-brain barrier allows it to directly influence the behavior of astrocytes, which are key players in neuroinflammation. Astrocytes express S1P1 receptors, and their activation is strongly associated with disease progression in MS models.

Signaling Pathway and Gene Expression

In vitro studies using primary human astrocytes have elucidated the molecular mechanisms behind this compound's anti-inflammatory effects. Upon stimulation with a pro-inflammatory cytokine cocktail (IFN-γ, TNF-α, IL-1β, etc.), astrocytes adopt a reactive, neuroinflammatory phenotype. Treatment with this compound reverses many of these changes.

Single-cell RNA sequencing (scRNA-seq) has revealed that this compound significantly alters the gene expression profile of cytokine-stimulated astrocytes. It downregulates numerous genes involved in key inflammatory pathways, including interferon (IFN) signaling, antigen presentation, and interleukin signaling. This demonstrates a direct, potent anti-inflammatory effect on a crucial CNS cell type.

Astrocyte_Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) Astrocyte Astrocyte Cytokines->Astrocyte Stimulate Activation Reactive Astrocyte (Neuroinflammatory Phenotype) Astrocyte->Activation Transforms to S1P1 S1P1 Receptor Resolution Reduced Neuroinflammation (Global Anti-inflammatory Effects) S1P1->Resolution Downregulates Inflammatory Pathways (IFN signaling, Antigen Presentation) This compound This compound This compound->S1P1 Acts as Functional Antagonist Activation->S1P1 Expresses Activation->Resolution Reverts towards Homeostatic State

This compound's direct effect on astrocyte signaling.
Cell Type Stimulus Treatment Key Regulated Pathways Reference
Primary Human Astrocytes Cytokine Mix (IFN-γ, TNF-α, IL-1β, etc.)This compoundDownregulation of: Interferon signaling, Ubiquitin-related pathways, IL-1/immunoglobulin secretion, Antigen presentation.

Conclusion

This compound effectively mitigates neuroinflammation through a sophisticated dual mechanism. Peripherally, it sequesters lymphocytes in lymphoid organs, preventing their infiltration into the central nervous system. Centrally, it crosses the blood-brain barrier to directly suppress the inflammatory activity of astrocytes. Data from robust preclinical models, including EAE and cuprizone-induced demyelination, provide strong quantitative and mechanistic evidence for its efficacy. These findings underscore the therapeutic potential of selective S1P1 modulation as a strategy to address the complex pathology of neuroinflammatory diseases like multiple sclerosis.

References

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Subsets Following Ponesimod Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponesimod is an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, leading to a reduction in circulating lymphocytes that could otherwise contribute to autoimmune pathology.[2][3] This document provides detailed application notes and protocols for the analysis of lymphocyte subsets by flow cytometry in peripheral blood following treatment with this compound, enabling researchers to effectively monitor its pharmacodynamic effects.

This compound selectively binds to S1P1 receptors on lymphocytes, inducing their internalization and degradation.[4] This prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes and the thymus.[4] The result is a dose-dependent, reversible reduction in peripheral blood lymphocyte counts. Notably, this compound demonstrates differential effects on various lymphocyte subpopulations. It predominantly reduces circulating naïve and CD4+ T cells, as well as B cells, while having a lesser impact on memory T cells, CD8+ T cells, and Natural Killer (NK) cells.

Data Presentation: Quantitative Effects of this compound on Lymphocyte Subsets

The following tables summarize the quantitative changes in lymphocyte subsets observed in healthy subjects following multiple-dose administration of this compound. The data is compiled from a study where subjects received a dose-titration regimen of this compound (10 mg, 20 mg, and 40 mg for 3 days each) over 10 days.

Table 1: Absolute Counts of Major Lymphocyte Subsets at Baseline and Day 10

Lymphocyte SubsetMarkerBaseline (cells/L x 10^6)Day 10 (cells/L x 10^6)
Total Lymphocytes1,908 ± 387617 ± 112
T CellsCD3+1,399 ± 311334 ± 86
B CellsCD3-CD19+215 ± 6346 ± 18
Helper T CellsCD3+CD4+687 ± 110Not specified
Cytotoxic T CellsCD3+CD8+476 ± 167Not specified
NK CellsCD3-CD56+Not specifiedNot significantly reduced
NKT CellsCD3+CD56+Not specifiedNot significantly affected

Data presented as mean ± standard deviation.

Table 2: Changes in T Cell Subsets from Baseline after 10 Days of this compound Treatment

T Cell SubsetMarkersChange from Baseline (cells/L x 10^6)
Naïve CD4+ T CellsCD45RA+CCR7+-113 ± 98
CD4+ Central Memory T CellsCD45RA-CCR7+-437 ± 164
CD4+ Effector Memory T CellsCD45RA-CCR7--131 ± 57
CD8+ Central Memory T CellsCD45RA-CCR7+Significant decrease
CD8+ Effector Memory T CellsCD45RA-CCR7-Not significantly reduced
Gut-Homing T CellsCLA-integrin β7+-228 ± 90

Data presented as mean change ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for flow cytometry analysis of lymphocyte subsets.

G cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Lymphocyte S1P1R S1P1 Receptor Lymphocyte->S1P1R Expresses S1P_blood S1P Gradient (High) S1P_blood->S1P1R Normally activates egress Internalization Receptor Internalization & Degradation S1P1R->Internalization Induces This compound This compound This compound->S1P1R Binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to

Caption: this compound's Mechanism of Action.

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis Blood_Collection Whole Blood Collection (EDTA tube) PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Fc_Block Fc Receptor Blocking (Optional) PBMC_Isolation->Fc_Block Antibody_Incubation Fluorochrome-conjugated Antibody Incubation Fc_Block->Antibody_Incubation Flow_Cytometry Flow Cytometry Acquisition Antibody_Incubation->Flow_Cytometry Gating_Analysis Gating and Data Analysis Flow_Cytometry->Gating_Analysis

Caption: Experimental Workflow for Flow Cytometry.

Experimental Protocols

Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood, which is a necessary step for subsequent lymphocyte subset analysis.

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer the diluted blood over a volume of Ficoll-Paque PLUS equal to the original blood volume. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma at the top, followed by a buffy coat of PBMCs, the Ficoll-Paque PLUS, and red blood cells/granulocytes at the bottom.

  • Carefully aspirate the PBMC layer using a serological pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., Flow Cytometry Staining Buffer).

  • Perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL for staining.

Protocol 2: Staining for Lymphocyte Subsets

This protocol outlines the procedure for staining PBMCs with fluorochrome-conjugated antibodies for the identification of various lymphocyte subsets.

Materials:

  • Isolated PBMCs (1 x 10^7 cells/mL)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc receptor blocking solution (optional, but recommended for B cell analysis)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • FACS tubes

  • Centrifuge

Table 3: Suggested Antibody Panel for Lymphocyte Subset Analysis

TargetFluorochromePurpose
CD45e.g., PEPan-leukocyte marker for gating
CD3e.g., APCPan-T cell marker
CD4e.g., FITCHelper T cell marker
CD8e.g., PE-Cy7Cytotoxic T cell marker
CD19e.g., FITCB cell marker
CD56e.g., Alexa Fluor 488NK and NKT cell marker
CD45RAe.g., FITCNaïve and effector T cell marker
CCR7e.g., PE-Cy7Naïve and central memory T cell marker

Note: The specific fluorochromes should be chosen based on the available lasers and filters of the flow cytometer to minimize spectral overlap. The antibody clones used in the reference study include those from BD Biosciences and eBioscience.

Procedure:

  • Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each FACS tube.

  • (Optional) If analyzing B cells or other Fc receptor-expressing cells, add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.

  • Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.

  • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.

  • Discard the supernatant. Repeat the wash step.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

  • Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde.

Protocol 3: Flow Cytometry Acquisition and Gating Strategy

Acquisition:

  • Calibrate the flow cytometer using compensation beads to correct for spectral overlap between fluorochromes.

  • Use unstained and single-color stained controls to set appropriate voltages and compensation.

  • Acquire a sufficient number of events (e.g., 100,000 total events) to ensure statistical significance for rare populations.

Gating Strategy:

  • Gate on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.

  • From the lymphocyte gate, further refine the population by gating on CD45-positive cells.

  • Identify major lymphocyte populations:

    • T cells: CD3+

    • B cells: CD19+ (from the CD3- population)

    • NK cells: CD3-CD56+

  • Within the T cell gate (CD3+), differentiate helper T cells (CD4+) and cytotoxic T cells (CD8+).

  • Further analyze T cell subsets based on memory markers. For example, within the CD4+ gate:

    • Naïve: CD45RA+CCR7+

    • Central Memory: CD45RA-CCR7+

    • Effector Memory: CD45RA-CCR7-

    • Effector: CD45RA+CCR7-

This comprehensive approach to flow cytometry analysis will enable researchers to accurately quantify the effects of this compound on lymphocyte subsets, providing valuable insights into its immunomodulatory activity.

References

Application Notes: Ponesimod Preparation and Use in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ponesimod (brand name Ponvory) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][3] this compound's mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[4] This process functionally antagonizes the receptor and sequesters lymphocytes within lymph nodes, preventing their migration into the central nervous system (CNS) where they can contribute to inflammation and demyelination. Its high selectivity for S1P1 and reversible effects make it a valuable tool for in vitro studies of immune cell trafficking, neuroinflammation, and S1P receptor signaling. These notes provide detailed protocols for the preparation and application of this compound in a cell culture setting.

Physicochemical Properties of this compound

Accurate preparation of this compound for in vitro experiments requires an understanding of its physical and chemical characteristics. This compound is a white to light yellowish powder that is practically insoluble in aqueous solutions across a pH range of 1-7.5. Therefore, an organic solvent is required for its initial dissolution.

PropertyValueReference
Molecular Formula C₂₃H₂₅ClN₂O₄S
Molecular Weight 460.97 g/mol
Appearance White to light yellowish powder
Aqueous Solubility Practically insoluble
DMSO Solubility 92 mg/mL (199.57 mM)
Ethanol Solubility 92 mg/mL
BCS Classification Class 2 or 4 (Low Solubility)

Mechanism of Action & Signaling Pathway

This compound is a selective S1P1 receptor modulator that initially acts as an agonist, binding to the receptor with high potency. This binding induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. The loss of surface S1P1 receptors renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues. This functional antagonism results in the reversible sequestration of lymphocytes in the lymph nodes, reducing the number of circulating lymphocytes available to infiltrate tissues. In the CNS, this compound has been shown to inhibit astrocyte-mediated neuroinflammation.

G cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream / CNS Lymphocyte Lymphocyte Block Egress Blocked Lymphocyte->Block Prevents Egress Empty Reduced Lymphocyte Infiltration This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds S1P1->Lymphocyte Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Block->Empty

Caption: this compound binds to S1P1 receptors, leading to their internalization and blocking lymphocyte egress.

In Vitro Activity of this compound

This compound has demonstrated high potency and selectivity for the S1P1 receptor in various in vitro assays. The half-maximal effective concentration (EC₅₀) is a key metric for determining appropriate working concentrations in cell culture experiments.

Assay TypeCell LineTargetPotency (EC₅₀)Reference
GTPγS BindingCHO (Chinese Hamster Ovary)Human S1P15.7 nM / 9.7 nM
GTPγS BindingCHO (Chinese Hamster Ovary)Human S1P3109 nM
Receptor InternalizationC6 GliomaHuman S1P1Selective internalization vs S1P2-5
Calcium SignalingHuman Primary AstrocytesS1P1logEC₅₀ = -7.031 (for S1P)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution.

Materials:

  • This compound powder (MW: 460.97 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 460.97 g/mol x 1000 mg/g = 4.61 mg

  • Weighing: Carefully weigh out 4.61 mg of this compound powder and place it into a sterile amber tube.

  • Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

  • Aliquoting & Storage: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile amber tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are stable for several months.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Objective: To dilute the this compound stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:

    • First, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium (1:50 dilution). Mix thoroughly.

    • Then, add 10 µL of the 100 µM intermediate solution to 10 mL of the final volume of culture medium (1:1000 dilution) to get 100 nM.

  • Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.

    • Example for 1 µM final concentration in 10 mL medium: Add 1 µL of 10 mM stock to 10 mL of medium.

    • Example for 10 nM final concentration in 10 mL medium: Add 1 µL of 100 µM intermediate stock to 10 mL of medium.

  • Mixing: Immediately after adding the this compound solution, cap the tube and mix thoroughly by inverting several times or by gentle vortexing to ensure a homogenous solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the this compound-treated samples. For the examples above, the final DMSO concentration would be 0.01%, which is generally well-tolerated by most cell lines.

  • Application: Remove the existing medium from your cell cultures and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Return the cells to the incubator for the desired treatment period.

General Experimental Workflow

The following diagram illustrates the typical workflow for using this compound in an in vitro cell-based assay.

G cluster_prep Solution Preparation cluster_exp Cellular Experiment cluster_analysis Analysis Powder This compound Powder Stock 10 mM Stock Solution (in DMSO) Powder->Stock Dissolve DMSO DMSO Solvent DMSO->Stock Working Final Working Solution (e.g., 10 nM - 1 µM) Stock->Working Dilute Medium Cell Culture Medium Medium->Working Treat Treat Cells with This compound / Vehicle Working->Treat Cells Plate Cells Cells->Treat Incubate Incubate (Time course) Treat->Incubate Assay Downstream Assays (e.g., RNA-seq, Western Blot, Flow Cytometry, Viability) Incubate->Assay

References

Application Notes and Protocols: Single-Cell RNA-Seq Analysis of Astrocytes Treated with Ponesimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Ponesimod on primary human astrocytes using single-cell RNA sequencing (scRNA-seq). The information is derived from a key study demonstrating this compound's ability to inhibit astrocyte-mediated neuroinflammation. This document offers the necessary guidance to replicate and build upon these findings, aiding in the exploration of this compound's therapeutic potential in neuroinflammatory and demyelinating diseases.

Introduction

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown efficacy in treating relapsing forms of multiple sclerosis. Its mechanism of action involves functional antagonism of the S1P1 receptor, which is notably expressed on astrocytes in the central nervous system (CNS). By modulating S1P1 signaling, this compound can directly influence astrocyte activity, particularly their role in neuroinflammation. Single-cell RNA sequencing provides a high-resolution method to dissect the heterogeneous transcriptional responses of individual astrocytes to this compound, offering valuable insights into its cellular and molecular mechanisms.

This compound's Mechanism of Action in Astrocytes

This compound acts as a functional antagonist of the S1P1 receptor on astrocytes. Upon binding, it initially acts as an agonist, leading to the internalization of the S1P1 receptor. This internalization effectively desensitizes the cell to further S1P signaling, leading to a state of functional antagonism. This process inhibits downstream signaling pathways associated with neuroinflammation.

cluster_membrane Cell Membrane S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces This compound This compound This compound->S1P1_Receptor Binds to Functional_Antagonism Functional Antagonism Internalization->Functional_Antagonism Leads to Neuroinflammatory_Signaling Pro-inflammatory Signaling Pathways (e.g., NF-κB) Functional_Antagonism->Neuroinflammatory_Signaling Inhibits Reduced_Neuroinflammation Reduced Neuroinflammation & Pro-inflammatory Gene Expression Neuroinflammatory_Signaling->Reduced_Neuroinflammation Results in

Caption: this compound Signaling Pathway in Astrocytes.

Experimental Data Summary

The following tables summarize the quantitative data from a representative single-cell RNA-seq experiment on primary human astrocytes treated with this compound.

Table 1: Single-Cell RNA-Seq Library Quality Control

ConditionNumber of Cells AnalyzedApproximate Transcripts per Cell
Non-treated Control (24h)~8,000~16,000
Non-treated Control (48h)~8,000~16,000
Cytokine Mix (24h)~8,000~16,000
Cytokine Mix (48h)~8,000~16,000
Cytokine Mix + this compound (24h)~8,000~16,000
Cytokine Mix + this compound (48h)~8,000~16,000
Total 49,706

Data extracted from a study by Kihara et al.

Table 2: Differentially Expressed Genes (DEGs) in Response to Treatments

ComparisonTime PointUpregulated GenesDownregulated GenesTotal DEGs
Cytokine Mix vs. Control24h2,8091,4574,266
Cytokine Mix vs. Control48h2,4401,4743,914
Cytokine Mix + this compound vs. Cytokine Mix24h344,0314,065
Cytokine Mix + this compound vs. Cytokine Mix48h130822952

Data extracted from a study by Kihara et al.

Experimental Protocols

The following are detailed protocols for the culture of primary human astrocytes, induction of a neuroinflammatory state, treatment with this compound, and preparation for single-cell RNA sequencing.

Protocol 1: Culture of Primary Human Astrocytes

Materials:

  • Cryopreserved primary human astrocytes

  • Astrocyte Growth Medium

  • T-75 culture flasks, coated with an appropriate substrate (e.g., poly-L-lysine)

  • Water bath, 37°C

  • Biosafety cabinet

  • Incubator, 37°C, 5% CO2

  • Trypsin-EDTA solution

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Pre-warm the Astrocyte Growth Medium to 37°C.

  • Rapidly thaw the cryopreserved vial of primary human astrocytes in a 37°C water bath.

  • Transfer the cell suspension to a sterile conical tube containing pre-warmed growth medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh growth medium and seed the cells into a coated T-75 culture flask.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, subculture them using trypsin-EDTA to detach the cells.

  • Perform a cell count using trypan blue and a hemocytometer to determine cell viability and density for subsequent experiments.

Protocol 2: Induction of Neuroinflammation and this compound Treatment

Materials:

  • Cultured primary human astrocytes (from Protocol 1)

  • Astrocyte Growth Medium

  • This compound

  • Cytokine Mix (recombinant human IFN-γ, TNF-α, IL-1β, IL-6, and IL-17)

  • 6-well plates

Procedure:

  • Seed the primary human astrocytes into 6-well plates at a desired density and allow them to adhere overnight.

  • Prepare the following treatment conditions in fresh growth medium:

    • Vehicle Control (medium only)

    • Cytokine Mix (to induce a pro-inflammatory state)

    • Cytokine Mix + this compound

  • Aspirate the old medium from the cells and add the prepared treatment media.

  • Incubate the cells for the desired time points (e.g., 24 and 48 hours).

Protocol 3: Single-Cell RNA Sequencing Library Preparation

Materials:

  • Treated primary human astrocytes (from Protocol 2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Fetal bovine serum (FBS)

  • Cell strainers

  • Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) and associated reagents/kits

Procedure:

  • After the treatment period, wash the cells with ice-cold PBS.

  • Add trypsin-EDTA to each well and incubate briefly to detach the cells.

  • Neutralize the trypsin with medium containing FBS.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Pass the cell suspension through a cell strainer to remove any clumps.

  • Perform a cell count and assess viability.

  • Proceed with the single-cell library preparation according to the manufacturer's protocol for your chosen platform. This typically involves partitioning the single cells into nanodroplets with barcoded beads for reverse transcription and cDNA amplification.

  • Construct the sequencing libraries from the amplified cDNA.

  • Perform quality control on the libraries and proceed with sequencing.

Start Primary Human Astrocyte Culture Treatment Treatment Conditions: - Control - Cytokine Mix - Cytokine Mix + this compound Start->Treatment Incubation Incubation (24h & 48h) Treatment->Incubation Harvest Cell Harvest & Single-Cell Suspension Incubation->Harvest scRNAseq Single-Cell RNA-Seq (e.g., 10x Genomics) Harvest->scRNAseq Library_Prep Library Preparation & Sequencing scRNAseq->Library_Prep Data_Analysis Bioinformatic Analysis: - Clustering - DEG Analysis - Pathway Analysis Library_Prep->Data_Analysis End Results Data_Analysis->End

Caption: Experimental Workflow for scRNA-Seq.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on astrocyte biology at the single-cell level. By following these detailed methodologies, researchers can effectively explore the transcriptomic changes induced by this compound in a neuroinflammatory context, contributing to a deeper understanding of its therapeutic mechanisms and potentially identifying novel biomarkers and therapeutic targets for CNS disorders.

Troubleshooting & Optimization

Ponesimod Technical Support Center: DMSO Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of ponesimod in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO. This compound exhibits good solubility in DMSO.

Q2: What are the reported solubility concentrations of this compound in DMSO?

A2: Various suppliers report different solubility concentrations for this compound in DMSO. It is crucial to consult the documentation provided with your specific compound. The table below summarizes reported values.

Q3: How should I store this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. For long-term storage (months to over a year), -80°C is recommended. For short-term storage (up to one month), -20°C is generally acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution in DMSO precipitates when I dilute it in aqueous media for my cell culture experiments. What should I do?

A4: This is a common issue for hydrophobic compounds dissolved in DMSO. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. A stepwise dilution approach is recommended. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate dilution to your aqueous buffer or cell culture medium while gently vortexing. This gradual decrease in DMSO concentration helps to keep the compound in solution. For many cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It acts as a functional antagonist by binding to S1P1, leading to its internalization and degradation. This process prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes. In the central nervous system, this compound can modulate astrocyte activity and reduce neuroinflammation.

Data Presentation: Solubility and Storage

Table 1: this compound Solubility in DMSO

ParameterValueSource
Solubility55 mg/mL (119.31 mM)TargetMol
Solubility5 mg/mLGlpBio
Solubility10 mMBOC Sciences

Note: Solubility can be affected by the purity of the compound and the quality of the DMSO. Sonication or gentle warming may aid dissolution.

Table 2: Recommended Storage Conditions for this compound Solutions

FormStorage TemperatureDurationRecommendations
Solid Powder-20°C> 3 yearsStore protected from light.
Stock Solution in DMSO-80°C> 1 yearAliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO-20°C~1 monthAliquot to avoid freeze-thaw cycles. Re-test efficacy if stored for longer.
Short-term Storage4°C< 1 weekFor working solutions; use immediately if possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.

Materials:

  • This compound powder (Molecular Weight: 460.97 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.61 mg of this compound powder.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a bath sonicator for a few minutes or gently warm the solution to 37°C to aid dissolution.

  • Aliquoting and Storage:

    • Once the solution is clear, aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in DMSO

Objective: To evaluate the chemical stability of a this compound stock solution in DMSO over time.

Materials:

  • 10 mM this compound stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column and mobile phase

  • -20°C and -80°C freezers

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing the 10 mM stock solution, perform an initial HPLC analysis to determine the initial purity and concentration. This will serve as the baseline.

  • Sample Storage:

    • Store aliquots of the stock solution at both -20°C and -80°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage temperature.

    • Analyze the samples by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area and purity of the this compound peak at each time point to the T=0 baseline.

    • A solution is generally considered stable if the purity remains ≥95% and the concentration is ≥90% of the initial concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has low solubility at the target concentration.- Ensure the correct amount of DMSO is used.- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C or use a bath sonicator.- Prepare a more dilute stock solution.
Precipitation occurs when diluting the DMSO stock in aqueous media. - "Crashing out" of the hydrophobic compound in the aqueous environment.- Perform a serial dilution in 100% DMSO first to create an intermediate stock.- Add the DMSO stock dropwise to the aqueous media while vortexing.- Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Inconsistent or unexpected experimental results. - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution.- Cytotoxicity from high DMSO concentrations.- Prepare fresh stock solutions.- Verify the stability of your stock solution (see Protocol 2).- Confirm the concentration of your stock solution via analytical methods.- Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.5%) and include a vehicle control.
Contamination of cell cultures after adding this compound. - Non-sterile stock solution or handling.- Prepare the stock solution in a sterile environment (e.g., a biosafety cabinet).- Use sterile DMSO and tubes.- While not always necessary as DMSO is bacteriostatic, you can filter-sterilize the final diluted working solution if required.

Mandatory Visualizations

This compound Signaling Pathway

Ponesimod_Signaling This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds to Gi Gαi S1P1->Gi Activates Gbg Gβγ S1P1->Gbg Releases Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to AC Adenylyl Cyclase Gi->AC Inhibits Gq Gαq Gbg->Gq Activates cAMP cAMP AC->cAMP Produces PLC Phospholipase C Gq->PLC Activates Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to Internalization->S1P1 Functional Antagonism Lymphocyte Lymphocyte Egress from Lymph Node Internalization->Lymphocyte Blocks

Caption: this compound's mechanism of action via S1P1 receptor modulation.

Experimental Workflow: Preparing a this compound Working Solution

Ponesimod_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock intermediate 4. Prepare Intermediate Dilution in DMSO (e.g., 100 µM) stock->intermediate dilute 5. Dilute into Aqueous Buffer/Media intermediate->dilute working 6. Final Working Solution dilute->working control 7. Prepare Vehicle Control (DMSO only) dilute->control end End working->end control->end

Caption: Workflow for preparing a this compound working solution.

Mitigating Ponesimod off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Answering the needs of researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and FAQs for mitigating the off-target effects of ponesimod in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3][4] It binds with high affinity to S1P1 receptors on the surface of lymphocytes.[2] This binding initially acts as an agonist, leading to the internalization and subsequent degradation of the S1P1 receptor. As a result, lymphocytes are no longer able to detect the natural S1P gradient that guides their exit from lymph nodes. This "functional antagonism" effectively traps lymphocytes, reducing their count in the peripheral blood and limiting their migration into tissues, which is the intended therapeutic effect in autoimmune diseases like multiple sclerosis.

Q2: How selective is this compound for the S1P1 receptor?

This compound is highly selective for S1P1 over the other four S1P receptor subtypes (S1P2, S1P3, S1P4, S1P5). It has at least a 10-fold higher affinity for S1P1 than for any other S1P subtype. This high selectivity was a key goal in its development to avoid potential side effects associated with less selective S1P modulators, such as the cardiac effects linked to S1P3 activation.

Q3: What are the potential off-target effects of this compound in a cell-based assay?

Given its high selectivity, direct off-target effects on other S1P receptors are unlikely unless using supra-pharmacological concentrations. However, researchers may encounter:

  • Unintended On-Target Effects: this compound may elicit a response in non-lymphocyte cell types that also express the S1P1 receptor. S1P1 is expressed on various cells, including astrocytes and neurons in the central nervous system. An observed effect in these cells is likely a true S1P1-mediated event, not an off-target effect.

  • Functional Antagonism vs. Agonism: Depending on the assay timing, this compound can act as an agonist (initial, transient activation) or a functional antagonist (blocking the effects of S1P after receptor internalization). Misinterpreting this dual action can lead to confusing results.

This compound Selectivity & Potency

The following table summarizes key quantitative data regarding this compound's interaction with S1P receptors.

ParameterReceptorValueReference
Potency (EC50) Human S1P15.7 nM
Binding Affinity (Kd) Human S1P12.09 ± 0.27 nM
Selectivity Ratio S1P1 vs. S1P3~650-fold

Troubleshooting Guide

Scenario 1: I am observing an unexpected response (e.g., calcium signaling, morphological change) in my non-immune cell line after this compound treatment. Is this an off-target effect?

  • Possible Cause: Your cell line likely expresses the S1P1 receptor, making this an on-target effect. S1P1 is widely expressed and functionally active in many cell types, including endothelial cells and CNS cells.

  • Troubleshooting Steps:

    • Verify S1P1 Expression: Confirm that your cell line expresses S1P1 mRNA (via RT-qPCR) or protein (via Western Blot or Flow Cytometry).

    • Use a Negative Control: The ideal negative control is a parental cell line that does not express S1P1 or a knockout/knockdown (e.g., CRISPR or shRNA) version of your cell line. This compound should not elicit the response in these control cells.

    • Pharmacological Blockade: Use a known, structurally distinct S1P1 antagonist to see if it blocks the effect of this compound. If it does, this confirms the effect is S1P1-mediated.

Scenario 2: My results are inconsistent. Sometimes this compound acts as an activator, and other times it blocks signaling.

  • Possible Cause: You are observing the dual nature of this compound as an initial agonist followed by functional antagonism due to receptor internalization. The timing of your assay is critical.

  • Troubleshooting Steps:

    • For Agonist Effects: Measure signaling readouts (e.g., calcium flux) immediately after adding this compound (within minutes).

    • For Functional Antagonist Effects: Pre-incubate your cells with this compound for a sufficient period (e.g., 1-18 hours) to ensure S1P1 internalization. After pre-incubation, wash out the compound and then stimulate the cells with the natural ligand, S1P. The S1P-induced signal should be significantly blunted in the this compound-treated cells compared to vehicle-treated controls.

Scenario 3: How can I definitively prove that an observed effect is not mediated by S1P3, the most common off-target concern for older S1P modulators?

  • Possible Cause: While highly unlikely with this compound, cross-reactivity at very high concentrations could be a concern.

  • Troubleshooting Steps:

    • Use a Selective S1P3 Antagonist: Pre-treat your cells with a specific S1P3 antagonist before adding this compound. If the this compound-induced effect persists, it is not mediated by S1P3.

    • Use S1P3-deficient Cells: Utilize a cell line known to lack S1P3 expression. If the effect is still present, S1P3 is not involved.

    • Dose-Response Curve: Run a full dose-response curve for this compound. An S1P1-mediated effect should occur at a low nanomolar concentration, consistent with its known EC50. An off-target effect would likely only appear at much higher (micromolar) concentrations.

Experimental Protocols

Protocol 1: S1P1 Receptor Internalization Assay via Flow Cytometry

This protocol is designed to quantify the this compound-induced internalization of S1P1 from the cell surface.

Materials:

  • Cells expressing HA-tagged human S1P1 (e.g., transfected C6 glioma cells)

  • This compound and Vehicle Control (e.g., DMSO)

  • Primary antibody: Anti-HA antibody

  • Secondary antibody: Fluorophore-conjugated anti-species antibody

  • FACS Buffer (PBS + 2% FBS)

  • Flow Cytometer

Procedure:

  • Cell Plating: Plate HA-S1P1 expressing cells in a 12-well plate and grow to ~80-90% confluency.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour at 37°C.

  • Cell Detachment: Gently wash cells with PBS and detach using a non-enzymatic cell dissociation buffer.

  • Primary Antibody Staining: Resuspend cells in FACS buffer and add the anti-HA primary antibody. Incubate for 30 minutes on ice.

  • Washing: Wash cells twice with cold FACS buffer by centrifugation.

  • Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Final Wash: Wash cells twice more with cold FACS buffer.

  • Acquisition: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. The reduction in mean fluorescence intensity (MFI) in this compound-treated cells compared to vehicle control indicates the percentage of S1P1 internalization.

Protocol 2: S1P1 Functional Antagonism Assay via Calcium Mobilization

This protocol measures the ability of this compound to block S1P-induced calcium signaling.

Materials:

  • Cells expressing S1P1 (e.g., human primary astrocytes)

  • This compound, S1P (natural ligand), and Vehicle Control

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Pre-incubation: Treat cells with various concentrations of this compound or vehicle control. Incubate for 18 hours at 37°C to induce S1P1 internalization and functional antagonism.

  • Dye Loading: Wash cells gently with Assay Buffer. Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for several seconds.

  • Stimulation: Using the plate reader's injector, add a concentration of S1P that gives a robust signal (e.g., EC80 concentration) to all wells.

  • Signal Measurement: Immediately after injection, measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak calcium response.

  • Analysis: The response in this compound-treated wells will be inhibited compared to the vehicle control wells. Calculate the IC50 of this compound by plotting the inhibition of the S1P response against the this compound concentration.

Visualizations

Ponesimod_Mechanism cluster_membrane Cell Membrane S1P1_Receptor S1P1 Receptor G-protein coupled Internalization Receptor Internalization S1P1_Receptor->Internalization 2b. Induces Signaling Initial Agonist Signaling S1P1_Receptor->Signaling 2a. Transient This compound This compound This compound->S1P1_Receptor 1. Binds Functional_Antagonism Functional Antagonism (Cell cannot sense S1P) Internalization->Functional_Antagonism 3. Leads to

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Expression Is S1P1 expressed in the cell line? Start->Check_Expression On_Target Result is likely an ON-TARGET effect. Check_Expression->On_Target Yes Off_Target_Hypothesis Hypothesize potential off-target (e.g., S1P3) Check_Expression->Off_Target_Hypothesis No / Unsure Use_Antagonist Use selective antagonist for the off-target Off_Target_Hypothesis->Use_Antagonist Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked Confirmed_Off_Target Effect is OFF-TARGET. Effect_Blocked->Confirmed_Off_Target Yes Not_Off_Target Effect is not mediated by the hypothesized off-target. Effect_Blocked->Not_Off_Target No

Pathway_Discrimination This compound This compound (High Conc.) S1P1 S1P1 Receptor This compound->S1P1 On-Target S1P3 S1P3 Receptor This compound->S1P3 Off-Target (Hypothetical) Response Observed Cellular Response S1P1->Response S1P3->Response S1P3_Antagonist Selective S1P3 Antagonist S1P3_Antagonist->S1P3 Blocks

References

Ponesimod EAE Model: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing variability in Experimental Autoimmune Encephalomyelitis (EAE) model results when studying Ponesimod.

Frequently Asked Questions (FAQs)

Q: What is this compound and its mechanism of action in the EAE model?

This compound is an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves binding to S1P1 receptors on lymphocytes, which leads to their internalization and degradation.[1][3] This process prevents lymphocytes from exiting lymphoid organs, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) and cause the inflammation and demyelination characteristic of EAE and multiple sclerosis (MS).[1] this compound's high selectivity for S1P1 and its rapid reversibility are key pharmacological features.

Q: What is the Experimental Autoimmune Encephalomyelitis (EAE) model?

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis. It is induced in laboratory animals by immunization with myelin-derived peptides, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant (CFA). This immunization triggers an autoimmune response against the CNS, leading to paralysis, inflammation, demyelination, and axonal damage that mimic the pathological hallmarks of MS. The C57BL/6 mouse strain is frequently used to induce a chronic progressive form of EAE.

Q: What are the common sources of variability in the EAE model?

Variability in EAE experiments is a significant challenge and can arise from several factors:

  • EAE Induction Protocol: Inconsistencies in the preparation of the MOG/CFA emulsion, the dose and batch potency of pertussis toxin (PTX), and the injection technique can all lead to variable disease incidence and severity.

  • Animal-Related Factors: The age, genetic background, and microbiome of the mice can influence their susceptibility to EAE. Stress is also a known factor that can reduce EAE severity.

  • Subjective Clinical Scoring: The assessment of clinical signs of paralysis can be subjective and vary between observers. Consistent training and blinding of observers are crucial for reliable data.

  • Environmental Factors: Differences in housing conditions and diet can also contribute to variability in experimental outcomes.

Troubleshooting Guide

Q1: Why am I observing high variability or low incidence of EAE in my control (vehicle-treated) group?

Possible Causes and Solutions:

  • Improper Emulsion Preparation:

    • Problem: The MOG/CFA emulsion is critical for a robust immune response. An unstable or improperly mixed emulsion will lead to inconsistent immunization.

    • Solution: Ensure the emulsion is stable by vortexing or sonicating until a drop of the emulsion does not disperse in water. Use a high-quality CFA and MOG peptide.

  • Incorrect Pertussis Toxin (PTX) Dosage or Administration:

    • Problem: PTX is crucial for inducing a severe and consistent EAE phenotype in C57BL/6 mice. The potency of PTX can vary between lots.

    • Solution: Titrate each new lot of PTX to determine the optimal dose for your specific mouse strain and supplier. Administer PTX intraperitoneally (i.p.) at the time of immunization and again 48 hours later.

  • Animal Strain and Age:

    • Problem: C57BL/6 mice are commonly used, but substrains from different vendors may have varying susceptibility to EAE. Age is also a critical factor, with mice between 9-13 weeks of age being optimal.

    • Solution: Source mice from a reliable vendor and use a consistent age range for all experiments.

  • Suboptimal Injection Technique:

    • Problem: Improper subcutaneous injection of the MOG/CFA emulsion can lead to leakage or inconsistent antigen delivery.

    • Solution: Ensure the emulsion is injected subcutaneously into the flanks, and that the needle remains in the subcutaneous space for a few seconds after injection to prevent leakage.

Q2: My this compound-treated group is not showing a significant reduction in EAE clinical scores compared to the vehicle group. What could be the issue?

Possible Causes and Solutions:

  • Incorrect this compound Dosing or Formulation:

    • Problem: this compound must be administered at an effective dose and in a suitable vehicle to ensure proper absorption.

    • Solution: this compound is typically administered via oral gavage. A common vehicle is 0.5% methylcellulose and 0.5% Tween 80 in water. Ensure the dose is appropriate for the animal model; studies have shown efficacy with doses around 30 mg/kg in mice.

  • Timing of Treatment Initiation:

    • Problem: The therapeutic effect of this compound can vary depending on whether it is administered prophylactically (before disease onset) or therapeutically (after disease onset).

    • Solution: For a preventative regimen, start this compound administration on the day of immunization. For a therapeutic regimen, begin treatment upon the first signs of clinical symptoms (e.g., limp tail). Be consistent with the chosen regimen across all animals in the treatment group.

  • High Disease Severity in Control Group:

    • Problem: If the EAE induction is too aggressive, the disease may be too severe for the therapeutic effect of this compound to be readily observed.

    • Solution: Consider reducing the amount of MOG peptide or PTX to induce a less severe form of EAE, which may allow for a clearer therapeutic window to observe the effects of this compound.

  • Insufficient Statistical Power:

    • Problem: Small group sizes may not provide enough statistical power to detect a significant difference between the treated and vehicle groups, especially if there is inherent variability in the model.

    • Solution: Use power calculations to determine the appropriate number of animals per group. Typically, 10-12 mice per group are recommended for EAE studies.

Q3: I am not seeing the expected reduction in CNS immune cell infiltration in my this compound-treated animals upon histological or flow cytometric analysis. Why might this be?

Possible Causes and Solutions:

  • Incorrect Timing of Tissue Harvest:

    • Problem: The peak of immune cell infiltration into the CNS occurs during the acute phase of EAE. If tissues are harvested too early or too late, the differences between groups may be less apparent.

    • Solution: Harvest CNS tissues (spinal cord and brain) at the peak of the disease, which is typically 14-21 days post-immunization in the MOG35-55 EAE model in C57BL/6 mice.

  • Suboptimal Tissue Processing and Staining:

    • Problem: Improper perfusion, fixation, or staining can lead to artifacts and make it difficult to accurately quantify immune cell infiltration and demyelination.

    • Solution: Ensure complete perfusion with PBS followed by 4% paraformaldehyde (PFA) to remove blood from the CNS. Follow established protocols for histology (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., antibodies against CD45 for leukocytes, CD3 for T cells).

  • Issues with Flow Cytometry Protocol:

    • Problem: The isolation of viable immune cells from the CNS for flow cytometry is a delicate procedure. Cell loss or death during isolation can skew the results.

    • Solution: Use a validated protocol for isolating CNS-infiltrating mononuclear cells, often involving a Percoll gradient. Use appropriate markers to identify different immune cell populations (e.g., CD45, CD11b, CD4, CD8, B220).

Data Presentation

The following tables provide representative data from clinical trials of this compound in relapsing multiple sclerosis, which can serve as a reference for expected outcomes in preclinical EAE models.

Table 1: Representative Clinical Efficacy of this compound in Relapsing MS

ParameterThis compound (20 mg)Teriflunomide (14 mg)Relative Reduction (%)p-value
Annualized Relapse Rate (ARR) 0.2020.29030.5<0.001
Mean Combined Unique Active Lesions (CUALs) per Year 1.4053.16456<0.001

Table 2: Dose-Dependent Effect of this compound on Lymphocyte Count

This compound DoseMean Reduction from Baseline at Week 24 (%)
10 mg 50
20 mg 65
40 mg 69
Placebo 3

Experimental Protocols

Protocol 1: Active EAE Induction in C57BL/6 Mice (MOG35-55)

This protocol is adapted from established methods.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Female C57BL/6 mice (9-11 weeks old)

Procedure:

  • Day 0: Immunization

    • Prepare the MOG/CFA emulsion by mixing MOG35-55 (200 µ g/mouse ) with CFA to a final concentration of 2 mg/mL. Emulsify using two syringes and a luer lock until a drop of the emulsion does not disperse in water.

    • Anesthetize the mice and administer 100 µL of the emulsion subcutaneously on each flank.

    • Inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • Day 2: PTX Boost

    • Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.

  • Daily Monitoring:

    • Begin daily monitoring of clinical scores and weight on Day 7 post-immunization.

    • EAE Clinical Scoring Scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: this compound Administration by Oral Gavage

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water

  • Oral gavage needles

Procedure:

  • Prepare the this compound suspension in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse at 10 mL/kg volume).

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Administer the this compound suspension or vehicle to the mice once or twice daily via oral gavage, depending on the experimental design.

Protocol 3: Histological Analysis of Spinal Cord

This protocol is based on standard histological techniques.

Procedure:

  • At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

  • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Transfer the tissue to a 30% sucrose solution for cryoprotection.

  • Embed the spinal cord in OCT compound and freeze.

  • Cut 10-20 µm thick sections using a cryostat.

  • For assessment of inflammation, stain with Hematoxylin and Eosin (H&E).

  • For assessment of demyelination, stain with Luxol Fast Blue (LFB).

  • For immunohistochemistry, use primary antibodies against specific cell markers (e.g., CD45, CD3) followed by appropriate secondary antibodies and detection reagents.

  • Image the stained sections and quantify the area of inflammation and demyelination.

Visualizations

This compound Signaling Pathway

Ponesimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound s1p1_receptor S1P1 Receptor This compound->s1p1_receptor Binds to gi_protein Gi Protein Activation s1p1_receptor->gi_protein Activates internalization S1P1 Receptor Internalization & Degradation s1p1_receptor->internalization Leads to mapk_erk MAPK/ERK Pathway gi_protein->mapk_erk pi3k_akt PI3K-Akt Pathway gi_protein->pi3k_akt lymphocyte_retention Lymphocyte Retention in Lymph Nodes mapk_erk->lymphocyte_retention Contributes to pi3k_akt->lymphocyte_retention Contributes to internalization->lymphocyte_retention Results in

Caption: this compound binds to the S1P1 receptor, leading to its internalization and downstream signaling.

EAE Experimental Workflow with this compound Treatment

EAE_Workflow start Start: Acclimatize C57BL/6 Mice (7-10 days) day0 Day 0: EAE Induction (MOG/CFA & PTX) start->day0 day2 Day 2: PTX Boost day0->day2 treatment_start Initiate this compound/ Vehicle Treatment (Prophylactic or Therapeutic) day2->treatment_start monitoring Daily Monitoring: - Clinical Score - Body Weight treatment_start->monitoring peak_disease Peak of Disease (approx. Day 14-21) monitoring->peak_disease tissue_harvest Endpoint: Tissue Harvest (Spinal Cord & Brain) peak_disease->tissue_harvest analysis Downstream Analysis: - Histology - Flow Cytometry tissue_harvest->analysis

Caption: A typical experimental workflow for a this compound study in the EAE model.

Troubleshooting Logic for Inconsistent EAE Clinical Scores

Troubleshooting_EAE cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inconsistent EAE Clinical Scores induction EAE Induction Issues start->induction animal_factors Animal-Related Factors start->animal_factors scoring Scoring Subjectivity start->scoring check_emulsion Verify MOG/CFA Emulsion Stability induction->check_emulsion titrate_ptx Titrate PTX Lot induction->titrate_ptx standardize_animals Standardize Mouse Strain, Age, and Vendor animal_factors->standardize_animals blind_scoring Implement Blinded and Consistent Scoring scoring->blind_scoring

Caption: A troubleshooting decision tree for inconsistent EAE clinical scores.

References

Validation & Comparative

Ponesimod vs. Siponimod: A Comparative Analysis of S1P1/S1P5 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of ponesimod and siponimod, two prominent modulators used in the treatment of multiple sclerosis. This analysis is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Introduction

This compound and siponimod are oral S1P receptor modulators that exert their therapeutic effects primarily by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system.[1][2] Their efficacy and safety profiles are intrinsically linked to their selectivity for the five different S1P receptor subtypes (S1P1-5). This guide focuses on their comparative selectivity for the S1P1 and S1P5 receptors. This compound is recognized as a selective S1P1 receptor modulator, while siponimod is known for its high selectivity for both S1P1 and S1P5 receptors.[3][4]

Quantitative Receptor Selectivity

The following table summarizes the in vitro potency of this compound and siponimod at the human S1P1 and S1P5 receptors, presented as half-maximal effective concentrations (EC50). Lower EC50 values indicate higher potency.

CompoundS1P1 EC50 (nM)S1P5 EC50 (nM)S1P2 EC50 (nM)S1P3 EC50 (nM)S1P4 EC50 (nM)
This compound 5.7[5]59.1>10,0001051108
Siponimod 0.390.98>10,000>1000750

Experimental Protocols

The determination of S1P receptor selectivity involves various in vitro assays. Below are outlines of common experimental methodologies used to obtain the quantitative data presented above.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1 or S1P5) are prepared.

  • Competitive Binding: These membranes are incubated with a known concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod) and varying concentrations of the test compound (this compound or siponimod).

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound ligands.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), which is a measure of its binding affinity.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P receptor upon agonist binding.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target S1P receptor are used.

  • Assay Reaction: The membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined, indicating its potency as an agonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of S1P1 and S1P5 receptors and a typical experimental workflow for determining receptor selectivity.

G Experimental Workflow for S1P Receptor Selectivity cluster_0 Cell Culture & Transfection cluster_1 Membrane Preparation cluster_2 Binding/Functional Assay cluster_3 Data Analysis A CHO or HEK293 Cells B Transfection with S1P Receptor Plasmids (S1P1, S1P5, etc.) A->B C Cell Lysis B->C D Centrifugation to Isolate Membranes C->D E Radioligand Binding Assay or GTPγS Binding Assay D->E F Incubation with Test Compound (this compound or Siponimod) E->F G Detection of Signal F->G H Calculation of IC50 or EC50 Values G->H I Determination of Receptor Selectivity Profile H->I

Caption: Workflow for determining S1P receptor selectivity.

G S1P1 and S1P5 Receptor Signaling Pathways cluster_S1P1 S1P1 Signaling cluster_S1P5 S1P5 Signaling S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi Lymphocyte_Egress Inhibition of Lymphocyte Egress Gi->Lymphocyte_Egress This compound This compound This compound->S1P1 Siponimod1 Siponimod Siponimod1->S1P1 S1P5 S1P5 Receptor Oligodendrocyte Oligodendrocyte S1P5->Oligodendrocyte Myelination Promotion of Myelination/Repair Oligodendrocyte->Myelination Siponimod2 Siponimod Siponimod2->S1P5 Ponesimod2 This compound (weaker activity) Ponesimod2->S1P5

Caption: S1P1 and S1P5 receptor signaling pathways.

Conclusion

The experimental data clearly demonstrate that while both this compound and siponimod are potent S1P1 receptor modulators, siponimod exhibits significantly higher potency at the S1P5 receptor compared to this compound. This dual S1P1/S1P5 activity of siponimod may contribute to its therapeutic effects not only through immunomodulation but also by potentially promoting central nervous system repair mechanisms mediated by oligodendrocytes. This compound's high selectivity for the S1P1 receptor underscores its targeted approach to lymphocyte sequestration. The choice between these modulators in a research or clinical context may be guided by the desired balance between potent immunomodulation and potential direct effects within the central nervous system.

References

Ponesimod vs. Ozanimod: A Competitive Binding Analysis at the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators: ponesimod and ozanimod. This analysis is supported by experimental data from competitive binding assays, offering insights into their relative affinities and interactions at this key therapeutic target.

This compound and ozanimod are both approved for the treatment of relapsing forms of multiple sclerosis and function by modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[1][2] Their interaction with the S1P1 receptor prevents the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory responses characteristic of autoimmune diseases.[3] Understanding the nuances of their binding properties is essential for evaluating their pharmacological profiles.

Quantitative Comparison of Binding Affinities

A head-to-head competitive radioligand binding assay using tritiated ozanimod ([³H]-ozanimod) has demonstrated that both this compound and ozanimod bind to the same orthosteric site on the S1P1 receptor.[1][4] The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. Data for the S1P5 receptor is also included for a broader selectivity profile.

CompoundReceptorKi (nM)
This compound S1P10.63
S1P511.2
Ozanimod S1P10.31
S1P53.3

Data sourced from Selkirk et al. (2022).

These results indicate that both molecules exhibit high affinity for the S1P1 receptor, with ozanimod demonstrating a slightly higher affinity in this particular assay. Both compounds also show selectivity for S1P1 over S1P5, a desirable characteristic for minimizing potential off-target effects.

Functional Potency

Beyond direct binding, the functional consequences of receptor engagement are critical. GTPγS binding assays, which measure G-protein activation upon receptor agonism, provide insight into the functional potency of these compounds.

CompoundReceptorEC50 (nM)
This compound S1P10.41
Ozanimod S1P10.41

Data sourced from Scott et al. (2016) and Selkirk et al. (2022).

In these functional assays, both this compound and ozanimod demonstrate potent agonism at the S1P1 receptor with identical EC50 values, indicating comparable functional potency in initiating downstream signaling.

Experimental Protocols

The following is a detailed methodology for the competitive radioligand binding assay used to generate the Ki values.

Cell Culture and Membrane Preparation:

  • Chinese hamster ovary (CHO) cells stably expressing recombinant human S1P1 or S1P5 receptors were used.

  • Cells were cultured to confluence and harvested.

  • Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

Competitive Radioligand Binding Assay:

  • Radioligand: [³H]-ozanimod.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Procedure:

    • Cell membranes expressing either S1P1 or S1P5 were incubated with a fixed concentration of [³H]-ozanimod.

    • Increasing concentrations of unlabeled this compound or ozanimod were added to compete for binding to the receptor.

    • The mixture was incubated to allow binding to reach equilibrium.

    • The bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound [³H]-ozanimod, was quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_Cells CHO Cells expressing human S1P1/S1P5 Membrane_Prep Membrane Preparation CHO_Cells->Membrane_Prep Incubation Incubation with [3H]-ozanimod & competitor (this compound/ozanimod) Membrane_Prep->Incubation Filtration Separation of bound/ free radioligand (Filtration) Incubation->Filtration Quantification Quantification of bound radioactivity Filtration->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of the competitive radioligand binding assay.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling S1P1_Receptor S1P1 Receptor G_Protein Gi/o Protein S1P1_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase ERK_Activation ERK Activation G_Protein->ERK_Activation Ligand This compound or Ozanimod Ligand->S1P1_Receptor Binds to cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Cellular_Response Lymphocyte Sequestration in Lymph Nodes cAMP->Cellular_Response ERK_Activation->Cellular_Response

Caption: Simplified S1P1 receptor signaling pathway.

References

Head-to-Head Comparison of S1P Modulators In Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Sphingosine-1-phosphate (S1P) signaling is a critical regulator of numerous physiological processes, making its receptors prime targets for therapeutic intervention, particularly in autoimmune diseases like multiple sclerosis.[1][2][3] The first generation of S1P receptor modulators, such as Fingolimod (FTY720), are non-selective, interacting with multiple S1P receptor subtypes.[1] While effective, this lack of selectivity can lead to off-target effects.[1] This has spurred the development of second-generation modulators with higher selectivity for specific receptor subtypes, aiming for improved safety profiles.

This guide provides an objective in vitro comparison of various S1P modulators, presenting supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.

S1P Receptor Signaling Pathway

Sphingosine-1-phosphate exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), S1P1-5. Upon agonist binding, these receptors trigger various downstream signaling cascades that regulate key cellular processes, including cell trafficking, proliferation, and survival. The S1P1 receptor, in particular, plays a crucial role in lymphocyte egress from lymph nodes. Modulation of this receptor by functional antagonists leads to lymphocyte sequestration in the lymph nodes, forming the primary mechanism of action for S1P modulators in autoimmune diseases.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects S1P S1P S1PR1 S1P₁ Receptor S1P->S1PR1 Agonist Binding G_protein Gαi/Gαq/Gα12/13 S1PR1->G_protein Activation PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibition RhoA RhoA G_protein->RhoA PI3K PI3K/Akt G_protein->PI3K Ras_MAPK Ras/MAPK G_protein->Ras_MAPK Cell_Migration Cell Migration (Lymphocyte Egress) AC->Cell_Migration Modulation of Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Gene_Transcription Gene Transcription Ras_MAPK->Gene_Transcription

Caption: Simplified S1P Receptor Signaling Pathway.

Comparative Analysis of S1P Modulators

The evolution of S1P modulators has been driven by the pursuit of receptor selectivity to minimize off-target effects. The following tables summarize the quantitative in vitro data for several key S1P modulators.

Data Presentation

Table 1: Potency (EC50) and Selectivity Profile of S1P Modulators (in nM)

CompoundS1P₁S1P₂S1P₃S1P₄S1P₅Selectivity Notes
Fingolimod-P 0.33>10001.20.820.3Non-selective, potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅.
Ponesimod 5.7>10000>10000422>10000Highly selective for S1P₁.
Siponimod 0.4>1000>1000>10006.3Selective for S1P₁ and S1P₅.
Ozanimod 0.27>10000>10000>100001.3Highly selective for S1P₁ and S1P₅.
Etrasimod 0.7>10000>100002013Selective for S1P₁, S1P₄, and S1P₅.

EC50 (Half Maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. Data is compiled from multiple sources and assay conditions may vary.

Table 2: In Vitro Functional Characteristics of S1P Modulators

CompoundPrimary AssayResultFunctional Implication
Fingolimod-P S1P₁ Receptor InternalizationInduces profound internalizationFunctional antagonist, leading to lymphocyte sequestration.
This compound S1P₁-mediated GTPγS bindingFull agonistPotent activation of S1P₁ signaling.
Siponimod S1P₁-mediated β-arrestin recruitmentPotent agonistEfficiently triggers receptor desensitization and internalization pathways.
Ozanimod S1P₁-mediated cAMP InhibitionFull agonistStrong inhibition of adenylyl cyclase, a key downstream effect of S1P₁ activation.
Etrasimod G-protein vs. β-arrestin signalingLess potent in G-protein activation assays compared to β-arrestin recruitment.Shows biased agonism, which may contribute to its specific pharmacological profile.

Experimental Protocols

Standardized in vitro assays are crucial for the head-to-head comparison of S1P modulators. Below are methodologies for key experiments.

S1P Receptor Binding Assay

This assay measures the affinity of a compound for the S1P receptor by determining its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Reaction Mixture: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled S1P ligand (e.g., [32P]S1P) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound ligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

S1P Receptor Internalization Assay

This functional assay measures the ability of a compound to induce the internalization of the S1P receptor from the cell surface, a key step in its mechanism of action as a functional antagonist.

Methodology:

  • Cell Culture: Use a cell line stably expressing an S1P receptor tagged with a fluorescent protein (e.g., S1P₁-EGFP in U2OS or HEK293 cells). Plate the cells in a multi-well plate and grow to confluence.

  • Serum Starvation: Before the assay, replace the growth medium with a serum-free medium and incubate for 2-3 hours. This minimizes the background activation by S1P present in the serum.

  • Compound Addition: Add the test S1P modulator at various concentrations to the cells. Include a positive control (e.g., S1P) and a negative control (vehicle).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C in a CO₂ incubator to allow for receptor internalization.

  • Cell Fixation: Gently wash the cells with PBS and then fix them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.

  • Staining (Optional): Stain the cell nuclei with a fluorescent dye like Hoechst to aid in automated imaging and cell segmentation.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular compartments (vesicles). The response is typically measured as an increase in intracellular fluorescence intensity. Plot the response against the log concentration of the modulator to determine the EC50.

S1P_Internalization_Workflow start Start plate_cells Plate S1P₁-GFP expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate 18-24 hours plate_cells->incubate_overnight serum_starve Serum Starve (2 hours) incubate_overnight->serum_starve add_compounds Add S1P Modulators & Controls serum_starve->add_compounds incubate_agonist Incubate 1 hour (37°C, 5% CO₂) add_compounds->incubate_agonist fix_cells Fix cells with Paraformaldehyde (20 min) incubate_agonist->fix_cells wash_stain Wash with PBS & Stain nuclei (e.g., Hoechst) fix_cells->wash_stain acquire_images Acquire Images (High-Content Imager) wash_stain->acquire_images analyze_data Analyze Image Data (Quantify Internalization) acquire_images->analyze_data determine_ec50 Determine EC₅₀ analyze_data->determine_ec50 end End determine_ec50->end

Caption: Workflow for an S1P Receptor Internalization Assay.
G-protein Activation Assays (cAMP Inhibition)

S1P₁ couples primarily to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures a compound's ability to elicit this response.

Methodology:

  • Cell Culture: Use a cell line expressing the S1P₁ receptor (e.g., CHO-K1). Plate cells in a multi-well format.

  • Assay Preparation: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin Stimulation: Add the test compound at various concentrations, followed by the addition of forskolin. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP levels.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The ability of the S1P₁ agonist to inhibit forskolin-induced cAMP production is measured. The data are plotted, and the EC50 for the inhibition of cAMP production is calculated.

Classification of S1P Modulators by Selectivity

The key differentiating factor among S1P modulators is their receptor subtype selectivity. This property dictates their potential therapeutic window and side-effect profile.

S1P_Modulator_Selectivity cluster_targets Primary Receptor Targets S1P_Modulators S1P Receptor Modulators Non_Selective Non-Selective S1P_Modulators->Non_Selective Selective Selective S1P_Modulators->Selective Fingolimod Fingolimod Non_Selective->Fingolimod This compound This compound Selective->this compound Siponimod Siponimod Selective->Siponimod Ozanimod Ozanimod Selective->Ozanimod S1P1_F S1P1_F Fingolimod->S1P1_F S1P₁ S1P3 S1P3 Fingolimod->S1P3 S1P₃ S1P4 S1P4 Fingolimod->S1P4 S1P₄ S1P5_F S1P5_F Fingolimod->S1P5_F S1P₅ S1P1_P S1P1_P This compound->S1P1_P S1P₁ S1P1_S S1P1_S Siponimod->S1P1_S S1P₁ S1P5_S S1P5_S Siponimod->S1P5_S S1P₅ S1P1_O S1P1_O Ozanimod->S1P1_O S1P₁ S1P5_O S1P5_O Ozanimod->S1P5_O S1P₅

References

Ponesimod and Lymphocyte Sequestration: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the consistent effect of ponesimod on lymphocyte sequestration, benchmarked against other leading S1P receptor modulators. This guide offers researchers and drug development professionals a comprehensive overview, supported by experimental data and detailed protocols.

This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated a reproducible and dose-dependent effect on the sequestration of lymphocytes within lymphoid organs. This mechanism of action is central to its therapeutic efficacy in immune-mediated diseases such as multiple sclerosis. This guide provides a comparative analysis of this compound's effect on lymphocyte counts, placing it in context with other S1P receptor modulators and detailing the experimental frameworks used to establish its consistent performance.

Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism involves its high-affinity binding to the S1P1 receptor on the surface of lymphocytes.[1][2] This binding action leads to the internalization and subsequent degradation of the S1P1 receptors.[3] In a physiological state, lymphocytes egress from lymph nodes by following a concentration gradient of sphingosine-1-phosphate (S1P).[1] By internalizing the S1P1 receptors, this compound effectively renders lymphocytes unable to detect this gradient, trapping them within the lymphoid organs.[1] This results in a significant, yet reversible, reduction in the number of circulating lymphocytes in the peripheral blood. This compound is noted for its high selectivity for the S1P1 receptor subtype, which theoretically minimizes off-target effects that might be associated with less selective S1P receptor modulators.

cluster_0 Lymph Node cluster_1 Peripheral Blood cluster_2 This compound Action Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses S1P_Gradient S1P Gradient S1P1_Receptor->S1P_Gradient Senses Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to S1P_Gradient->Lymphocyte Guides Egress This compound This compound This compound->S1P1_Receptor Binds to Internalization->S1P_Gradient Blocks Sensing

This compound's Signaling Pathway for Lymphocyte Sequestration.

Comparative Efficacy in Lymphocyte Reduction

Clinical and real-world studies have consistently demonstrated this compound's ability to reduce peripheral lymphocyte counts. Its performance has been compared with other S1P receptor modulators, including fingolimod, siponimod, and ozanimod.

A multicenter retrospective study provides a head-to-head comparison of these agents in patients with multiple sclerosis. The data reveals that while all S1P modulators induce a reduction in lymphocyte counts, the magnitude and timeline can differ.

DrugMean Lymphocyte Count at 1 Month (cells/µL)Mean Lymphocyte Count at 6 Months (cells/µL)
This compound921818
Siponimod608598
Fingolimod751Not specified
Ozanimod1105Not specified
Data from a retrospective multicenter study.

At one month, this compound demonstrated a higher mean lymphocyte count than siponimod. By the six-month mark, this compound continued to show a significantly higher lymphocyte count compared to siponimod. Notably, cases of severe lymphopenia were significantly less frequent with this compound compared to siponimod at both one and six months.

Dose-dependent studies further elucidate the predictable nature of this compound's effect. A study in healthy subjects showed mean reductions from baseline lymphocyte counts of 50%, 65%, and 69% for 10 mg, 20 mg, and 40 mg doses, respectively, over 24 weeks. Another study reported that at steady-state plasma concentrations, the mean maximum decrease from baseline was 47%, 59%, 74%, and 81% for 5, 10, 20, and 40 mg doses, respectively.

The reversibility of this effect is a key feature of this compound. Following discontinuation of the drug, lymphocyte counts typically return to the normal range within one to two weeks.

Experimental Protocols

The reproducibility of this compound's effect on lymphocyte sequestration is established through standardized clinical trial and real-world monitoring protocols.

Objective: To quantify the change in peripheral blood lymphocyte counts following the administration of S1P receptor modulators.

Methodology:

  • Patient Cohort: Patients diagnosed with relapsing multiple sclerosis are recruited for the studies.

  • Baseline Measurement: A complete blood count (CBC) with differential is performed to establish a baseline absolute lymphocyte count (ALC) before the initiation of treatment (T0).

  • Treatment Administration: Patients are administered a daily oral dose of the S1P receptor modulator (e.g., this compound 20 mg).

  • Follow-up Measurements: Blood samples for CBC with differential are collected at specified time points post-treatment, such as one month (T1), three months (T3), and six months (T6).

  • Data Analysis: The mean ALC at each time point is compared to the baseline value and across different treatment groups. Statistical analyses are performed to determine the significance of the observed differences.

  • Lymphopenia Grading: The severity of lymphopenia is often graded according to established criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE), where grades range from 0 (≥ 1.0 × 10⁹ cells/L) to 4 (< 0.2 × 10⁹ cells/L).

cluster_0 Experimental Workflow start Patient Recruitment (Relapsing MS) baseline Baseline Blood Draw (T0) - CBC with Differential start->baseline treatment Administer this compound (or other S1P Modulator) baseline->treatment followup Follow-up Blood Draws (T1, T3, T6 months) treatment->followup analysis Data Analysis - Compare ALC to Baseline - Compare between groups followup->analysis end Quantify Lymphocyte Sequestration analysis->end

General Experimental Workflow for Assessing Lymphocyte Counts.

Conclusion

The available data strongly supports the reproducible effect of this compound on lymphocyte sequestration. Its selective S1P1 receptor modulation leads to a predictable and dose-dependent reduction in peripheral lymphocyte counts. Comparative studies indicate a distinct lymphopenia profile for this compound relative to other S1P modulators, particularly siponimod, with a potentially lower incidence of severe lymphopenia. The rapid reversibility of its effect further distinguishes its pharmacological profile. Standardized experimental protocols are crucial for the continued evaluation and comparison of these agents, providing a solid foundation for informed clinical decision-making and future drug development.

References

Ponesimod's Receptor Binding Affinity: A Comparative Analysis with Other S1P Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the receptor binding affinities of ponesimod and other sphingosine-1-phosphate (S1P) receptor modulators, supported by experimental data and detailed methodologies.

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has demonstrated efficacy in the treatment of relapsing forms of multiple sclerosis. Its therapeutic effect is primarily attributed to its high affinity and selectivity for the S1P1 receptor, which leads to the internalization and degradation of the receptor, thereby preventing the egress of lymphocytes from lymph nodes. This guide provides a comparative analysis of the receptor binding affinity of this compound with other S1P modulators, including fingolimod, siponimod, ozanimod, and etrasimod, across the five S1P receptor subtypes (S1P1-5).

Comparative Binding Affinity of S1P Modulators

The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. In the context of S1P modulators, high affinity for the S1P1 receptor is desirable for therapeutic efficacy in autoimmune diseases, while selectivity against other S1P receptor subtypes, particularly S1P3, may mitigate potential side effects such as bradycardia.

The following table summarizes the reported binding affinities (Ki in nM) of this compound and other S1P modulators for the five human S1P receptor subtypes. Lower Ki values indicate higher binding affinity.

DrugS1P1 (Ki, nM)S1P2 (Ki, nM)S1P3 (Ki, nM)S1P4 (Ki, nM)S1P5 (Ki, nM)
This compound 0.41>10000330110014
Fingolimod-P 0.33>100000.551.10.3
Siponimod 0.37>10000>10000>100001.0
Ozanimod 0.27>10000>10000>100003.3
Etrasimod 0.7>10000>10000131.9

Note: Data is compiled from various sources and assays, which may lead to variations. Fingolimod is a prodrug that is phosphorylated in vivo to the active moiety, fingolimod phosphate (Fingolimod-P).

As the data indicates, this compound exhibits high affinity for the S1P1 receptor and is highly selective against S1P2 and S1P3. It shows moderate affinity for S1P5 and lower affinity for S1P4. In a direct comparison, siponimod bound to S1P1 with a higher affinity (Kd = 0.80 ± 0.97 nM) than this compound (Kd = 2.09 ± 0.27 nM) in one study.[1]

Experimental Protocols

The binding affinities presented in this guide were determined using various in vitro experimental techniques. The two primary methods employed are competitive radioligand binding assays and functional assays such as the GTPγS binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human S1P receptor subtype (S1P1-5) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[2]

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled S1P receptor ligand (e.g., [3H]-ozanimod or [32P]S1P) and varying concentrations of the unlabeled competitor drug.[2][3][4] The incubation is typically carried out at room temperature for 60 minutes to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins coupled to the S1P receptors upon ligand binding. It provides a measure of the agonist activity of the compound.

Experimental Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P receptor of interest are used.

  • Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, and 0.1% BSA, pH 7.4.

  • Incubation: Membranes are incubated with varying concentrations of the S1P modulator in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP. The incubation is usually performed at 30°C for 60-90 minutes.

  • Separation: The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.

  • Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum response).

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P_Modulator S1P Modulator (e.g., this compound) S1PR S1P Receptor (S1P1) S1P_Modulator->S1PR Binding & Activation G_Protein Heterotrimeric G-Protein (Gαi, Gβγ) S1PR->G_Protein Conformational Change Downstream_Effectors Downstream Effectors (e.g., ↓cAMP, ↑PI3K/Akt) G_Protein->Downstream_Effectors Signal Transduction Cellular_Response Cellular Response (e.g., Lymphocyte Sequestration) Downstream_Effectors->Cellular_Response

S1P Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with S1P Receptors Start->Membrane_Prep Incubation Incubate: Membranes + Radioligand + Competitor (this compound) Membrane_Prep->Incubation Filtration Separate Bound from Free (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Competitive Radioligand Binding Assay Workflow

Conclusion

This compound is a potent and highly selective S1P1 receptor modulator. Its binding affinity profile, characterized by high affinity for S1P1 and selectivity against S1P2 and S1P3, distinguishes it from some other S1P modulators, such as the non-selective fingolimod. This selectivity is thought to contribute to its favorable safety profile. The experimental data presented, obtained through rigorous in vitro binding and functional assays, provides a basis for understanding the pharmacological properties of this compound and for comparing it with other drugs in its class. This information is crucial for researchers and clinicians involved in the development and use of S1P receptor modulators for the treatment of autoimmune diseases.

References

Ponesimod Demonstrates Superior Efficacy Over Teriflunomide in Landmark OPTIMUM Trial for Relapsing Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison reveals significant advantages for Ponesimod in reducing relapse rates, fatigue, and MRI lesion activity in patients with relapsing multiple sclerosis (RMS).

In the pivotal Phase 3 OPTIMUM clinical trial, this compound (Ponvory®) showcased superior efficacy compared to Teriflunomide (Aubagio®) across key clinical and radiological endpoints in adult patients with RMS.[1][2] The study, a multicenter, randomized, double-blind, active-controlled superiority trial, provides robust evidence for clinicians and researchers evaluating oral disease-modifying therapies for this chronic autoimmune condition.[2]

This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, demonstrated a statistically significant 30.5% reduction in the annualized relapse rate (ARR) compared to Teriflunomide over 108 weeks.[1][2] Beyond relapse reduction, this compound also showed significant benefits in alleviating fatigue, a common and debilitating symptom of MS, as measured by the Fatigue Symptoms and Impacts Questionnaire-Relapsing Multiple Sclerosis (FSIQ-RMS). Furthermore, MRI findings revealed a 56% reduction in the cumulative number of combined unique active lesions (CUALs) per year in the this compound group versus the Teriflunomide group.

Mechanism of Action: A Targeted Approach

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its therapeutic effect is believed to be driven by its binding to S1P1 receptors on lymphocytes, which leads to their internalization and degradation. This process prevents lymphocytes from exiting the lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate the central nervous system (CNS) and cause inflammation and damage. This targeted mechanism of action is distinct from Teriflunomide, which is a pyrimidine synthesis inhibitor.

Ponesimod_MOA cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System Lymphocyte Lymphocyte CirculatingLymphocyte Circulating Lymphocyte Lymphocyte->CirculatingLymphocyte Egress Blocked Inflammation Inflammation & Damage CirculatingLymphocyte->Inflammation Migration to CNS Reduced This compound This compound S1P1_Receptor S1P1 Receptor This compound->S1P1_Receptor S1P1_Receptor->Lymphocyte Internalizes & Blocks Egress S1P_Gradient S1P Gradient

Figure 1: this compound's Mechanism of Action.

Key Efficacy and Safety Data: A Tabular Comparison

The following tables summarize the key quantitative outcomes from the OPTIMUM trial, highlighting the comparative efficacy and safety of this compound and Teriflunomide.

Table 1: Primary and Key Secondary Efficacy Endpoints

EndpointThis compound (20 mg)Teriflunomide (14 mg)Relative Reduction/Differencep-value
Annualized Relapse Rate (ARR) 0.2020.29030.5%0.0003
Fatigue Symptoms (FSIQ-RMS Score Change from Baseline) -0.013.56-3.570.0019
Combined Unique Active Lesions (CUALs) per year 1.4053.16456%<0.001
Time to 12-week Confirmed Disability Accumulation 10.1%12.4%17%0.29
Time to 24-week Confirmed Disability Accumulation 8.1%9.9%16%0.37
Brain Volume Loss at Week 108 -0.91%-1.25%0.34%<0.001

Table 2: Overview of Safety Profile

Adverse Event ProfileThis compound (20 mg) (n=565)Teriflunomide (14 mg) (n=566)
Treatment-Emergent Adverse Events (TEAEs) 88.8%88.2%
Serious TEAEs 8.7%8.1%
TEAEs leading to Treatment Discontinuation 8.7%6.0%
Most Common TEAEs Nasopharyngitis, headache, upper respiratory tract infections, increased alanine aminotransferase-

Experimental Protocol: The OPTIMUM Trial

The OPTIMUM (Oral this compound Versus Teriflunomide In Relapsing Multiple Sclerosis) study was a Phase 3, multicenter, randomized, double-blind, parallel-group, active-controlled, superiority study.

  • Participants: The trial enrolled 1133 adult patients (aged 18-55) with relapsing multiple sclerosis.

  • Intervention: Patients were randomized on a 1:1 basis to receive either this compound 20 mg once daily or Teriflunomide 14 mg once daily for 108 weeks. This compound treatment was initiated with a 14-day gradual up-titration schedule starting at 2 mg to mitigate potential first-dose cardiac effects.

  • Primary Endpoint: The primary endpoint was the annualized relapse rate (ARR) from baseline to the end of the study.

  • Secondary Endpoints: Key secondary endpoints included the change from baseline in fatigue symptoms as measured by the FSIQ-RMS, the number of CUALs on brain MRI, and the time to 12- and 24-week confirmed disability accumulation.

OPTIMUM_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (108 Weeks) cluster_endpoints Endpoint Analysis Enrollment 1133 Patients with RMS (Aged 18-55) Randomization Randomization Enrollment->Randomization Ponesimod_Arm This compound 20 mg/day (n=567) Randomization->Ponesimod_Arm Teriflunomide_Arm Teriflunomide 14 mg/day (n=566) Randomization->Teriflunomide_Arm Primary Primary Endpoint: Annualized Relapse Rate (ARR) Ponesimod_Arm->Primary Data Collection Secondary Secondary Endpoints: - FSIQ-RMS (Fatigue) - CUALs (MRI Lesions) - Disability Progression Ponesimod_Arm->Secondary Data Collection Teriflunomide_Arm->Primary Data Collection Teriflunomide_Arm->Secondary Data Collection

Figure 2: OPTIMUM Trial Workflow.

Conclusion

The direct comparative data from the OPTIMUM trial position this compound as a highly effective oral treatment option for patients with relapsing multiple sclerosis. Its superior efficacy in reducing relapse rates, fatigue symptoms, and new inflammatory brain lesions, compared to Teriflunomide, provides valuable information for therapeutic decision-making in the management of RMS. The safety profile of this compound was found to be consistent with previous studies and other S1P receptor modulators.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponesimod
Reactant of Route 2
Ponesimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.